DV-7028 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25FN4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29/h4-7,16H,1-3,8-14H2 |
InChI Key |
ABLOJQGCNLNCFS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DV-7028 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2][3] This technical guide provides an in-depth exploration of its mechanism of action, focusing on its molecular target, downstream signaling pathways, and its pharmacological effects on platelet function and thrombosis. The information presented is collated from preclinical studies to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and vasoactive amine that mediates a wide array of physiological functions through its interaction with a family of distinct receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is notably expressed on platelets, vascular smooth muscle cells, and in the central nervous system. Its activation is implicated in the pathophysiology of thrombosis, vasoconstriction, and various neurological disorders. This compound has been identified as a selective antagonist at this receptor, positioning it as a valuable tool for research and a potential therapeutic agent for conditions where 5-HT2A receptor activity is a key driver, particularly in arterial thrombosis.[1][3][4]
Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism
The primary mechanism of action of DV-7028 is its high-affinity, competitive antagonism of the 5-HT2A receptor. It exhibits significant selectivity for the 5-HT2A subtype over other serotonin receptors, such as 5-HT1A, 5-HT1B, and 5-HT1D, ensuring a targeted pharmacological profile.[1][3]
Molecular Target and Binding Affinity
DV-7028 binds to the 5-HT2A receptor with high affinity, thereby preventing the endogenous ligand, serotonin, from binding and initiating downstream signaling.
| Parameter | Value | Receptor | Source |
| Ki | 22 nM | 5-HT2 | [1][3] |
Table 1: Binding Affinity of this compound
Downstream Signaling Pathway Inhibition
The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][2] Concurrently, DAG and the elevated intracellular Ca2+ activate Protein Kinase C (PKC).[2] This cascade is fundamental to the physiological responses mediated by 5-HT2A activation, such as platelet shape change, aggregation, and granule secretion.
By acting as an antagonist, DV-7028 blocks the initial conformational change in the 5-HT2A receptor required for Gq/11 activation, thus inhibiting the entire downstream signaling cascade.
Figure 1. 5-HT2A receptor signaling pathway and the inhibitory action of DV-7028.
Pharmacological Effects
Preclinical studies have demonstrated the significant antithrombotic and antiplatelet effects of DV-7028.
Inhibition of Platelet Aggregation and Secretion
Serotonin is considered a weak platelet agonist but acts as a potent amplifier of aggregation induced by other agonists like collagen and ADP.[5] DV-7028 effectively inhibits this amplification process.
-
It inhibits platelet aggregation induced by collagen in both whole blood and platelet-rich plasma (PRP).[4]
-
It diminishes serotonin-induced platelet aggregation when sensitized by a non-aggregating concentration of ADP.[4]
-
Crucially, it shows no effect on aggregation induced by ADP alone, highlighting its specific action on the 5-HT2A pathway.[4]
-
In washed platelets, DV-7028 dose-dependently inhibits the secretion of serotonin induced by collagen.[4]
-
The compound does not affect the uptake of serotonin into platelets, indicating its specificity for the receptor over the serotonin transporter (SERT).[1][3][4]
Antithrombotic Effects in vivo
In vivo studies in rat models have confirmed the antithrombotic potential of DV-7028.
-
It has been shown to inhibit arterial thrombus formation.[1][3]
-
Conversely, it was found to be ineffective in preventing venous thrombosis, suggesting that the role of serotonin and 5-HT2A receptors is more critical in the high-shear environment of arteries.[1][3][4]
Cardiovascular Effects
DV-7028 demonstrates a clear antagonistic effect on serotonin-induced vasoconstriction.
| Parameter | Value | Experimental Model | Source |
| IC50 | 0.032 ± 0.004 µM | Inhibition of serotonin pressor effect (isolated perfused rat hindlegs) | [6] |
| pA2 | 7.92 | Antagonism of serotonin pressor effect (rat perfused tail artery) | [6] |
Table 2: In vitro Cardiovascular Effects of DV-7028
At higher doses (0.1 and 1.0 mg/kg, IV), DV-7028 can cause hypotension and bradycardia in anesthetized rats, an effect that is largely abolished by vagotomy, suggesting a mechanism involving the vagus nerve rather than a direct cardiovascular depressant effect.[6]
Key Experimental Protocols
The following outlines the methodologies used in key preclinical studies to characterize DV-7028.
Arterial Thrombosis Model (Rat)
This model is designed to assess the efficacy of a compound in preventing the formation of a thrombus in an artery.
Figure 2. General workflow for an in vivo arterial thrombosis model.
-
Animal Model: Male Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized (e.g., with pentobarbital).
-
Surgical Procedure: The carotid artery is isolated. A flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: DV-7028 or vehicle is administered intravenously.
-
Thrombus Induction: Endothelial injury is induced distal to the flow probe. This can be achieved by electrical stimulation or application of a pro-thrombotic agent like ferric chloride to the arterial surface.
-
Measurement: The primary endpoint is the time for a stable, occlusive thrombus to form (time to occlusion), as indicated by the cessation of blood flow. Alternatively, the artery segment containing the thrombus can be excised and weighed.
Platelet Aggregation Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit platelet aggregation in response to various agonists.
-
Sample Preparation:
-
Platelet-Rich Plasma (PRP): Whole blood is collected from human donors or rats into citrate (B86180) anticoagulant. It is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP supernatant.
-
Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank (100% transmission).
-
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.
-
DV-7028 or vehicle is added to the PRP and incubated for a short period.
-
An agonist (e.g., collagen, ADP, or serotonin + sub-threshold ADP) is added to induce aggregation.
-
Aggregation is measured as an increase in light transmission through the sample over time.
-
-
Data Analysis: The maximum percentage of aggregation is recorded. IC50 values are calculated from the concentration-response curves.
Conclusion
This compound is a well-characterized, selective 5-HT2A receptor antagonist. Its mechanism of action is centered on the blockade of Gq/11-mediated signaling, which translates into potent antiplatelet and arterial antithrombotic effects in preclinical models. By specifically inhibiting the amplifying role of serotonin in platelet activation, DV-7028 represents a targeted approach to antithrombotic therapy. This technical guide summarizes the core pharmacology of DV-7028, providing a foundational resource for further research and development in cardiovascular and related fields.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet 5-HT2A-receptor-mediated induction of aggregation is not altered in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DV-7028 Hydrochloride: A Comprehensive Technical Guide to a Selective 5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Its high affinity for the 5-HT2A receptor, coupled with its demonstrated efficacy in preclinical models of thrombosis and cardiovascular conditions, positions it as a significant tool for research and a potential candidate for therapeutic development. This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, detailing key experimental protocols for its evaluation, and visualizing associated biological pathways and experimental workflows.
Introduction
The serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including platelet aggregation, vascular tone, and central nervous system function. Consequently, modulation of this receptor has been a focal point for the development of therapeutics for a range of disorders. This compound has emerged as a highly selective antagonist for this receptor, exhibiting a favorable pharmacological profile. This guide synthesizes the available data on this compound to serve as a comprehensive resource for the scientific community.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for the 5-HT2A receptor with a reported inhibitory constant (Ki) of 22 nM.[1] Its selectivity is a key feature, as it shows negligible affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[1] This selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically probing 5-HT2A receptor function.
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| 5-HT2A | 22 nM | [1] |
| 5-HT1A | No significant affinity | [1] |
| 5-HT1B | No significant affinity | [1] |
| 5-HT1D | No significant affinity | [1] |
In Vitro and In Vivo Efficacy
This compound has been shown to be a potent antagonist in functional assays. It effectively inhibits serotonin-induced physiological responses. For instance, in isolated perfused rat hindlegs, DV-7028 strongly inhibited the pressor effects of serotonin with an IC50 of 0.032 ± 0.004 µM.[2] In the rat perfused tail artery, it produced a concentration-dependent parallel shift in the concentration-response curve for serotonin, with a pA2 value of 7.92, further confirming its competitive antagonistic action at 5-HT2A receptors.[2]
In vivo studies have highlighted its anti-thrombotic potential. DV-7028 has been shown to inhibit arterial thrombus formation in rat models.[3] It also inhibits collagen-induced serotonin secretion and platelet aggregation.[1][3] Notably, it does not affect serotonin uptake by platelets.[1][3] In a canine model of coronary thrombosis, intravenous administration of DV-7028 (0.1 mg/kg bolus followed by 0.3 mg/kg/h infusion) significantly reduced the formation of coronary thrombi by 51%.[4] Furthermore, a 0.1 mg/kg intravenous dose of DV-7028 reduced the frequency of cyclic flow reductions in dogs by 77%, indicating its potential in managing acute coronary stenosis.[5]
Table 2: Functional Antagonism and In Vivo Efficacy of this compound
| Assay/Model | Endpoint | Result | Reference |
| Isolated Perfused Rat Hindlegs | Inhibition of Serotonin-Induced Pressor Effect | IC50 = 0.032 ± 0.004 µM | [2] |
| Rat Perfused Tail Artery | Antagonism of Serotonin-Induced Contraction | pA2 = 7.92 | [2] |
| Canine Coronary Thrombus Model | Reduction in Thrombus Formation | 51% reduction | [4] |
| Canine Cyclic Flow Reductions | Reduction in Frequency | 77% reduction | [5] |
| Rat Arterial Thrombosis Model | Inhibition of Thrombus Formation | Effective | [3] |
| Rat Platelet Aggregation (Collagen-induced) | Inhibition | Effective | [3] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist leads to the dissociation of the G-protein subunits and subsequent activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as an antagonist, binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by serotonin.
Experimental Workflows
This workflow outlines the general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
This diagram illustrates the workflow for an in vitro platelet aggregation assay to assess the inhibitory effect of this compound.
This workflow describes the key steps in a rat model of ferric chloride-induced arterial thrombosis to evaluate the anti-thrombotic efficacy of this compound.
Experimental Protocols
Radioligand Binding Assay (Adapted from Shibano et al., 1992)
-
Tissue Preparation: Male Wistar rat brains are dissected on ice, and the cerebral cortex is homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.
-
Assay Conditions: The membrane preparation is incubated with a specific 5-HT2A radioligand (e.g., [³H]ketanserin) and varying concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Adapted from Pawlak et al., 1998)
-
Blood Collection and PRP Preparation: Blood is drawn from rats into a solution of 3.8% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150 x g) for 10 minutes. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The light transmission is set to 0% with PRP and 100% with PPP.
-
Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred at 37°C. After a brief pre-incubation with either vehicle or this compound, an aggregating agent (e.g., collagen) is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time. The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats (Adapted from Pawlak et al., 1998)
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with pentobarbital). A carotid artery is carefully dissected and exposed.
-
Drug Administration: this compound or vehicle is administered intravenously via a cannulated femoral vein a few minutes before the induction of thrombosis.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 35%) is applied to the adventitial surface of the exposed carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery, distal to the site of injury, to continuously monitor blood flow.
-
Outcome Measurement: The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow. Alternatively, after a set period, the thrombosed arterial segment can be excised and the thrombus weight determined.
-
Data Analysis: The time to occlusion or thrombus weight in the this compound-treated group is compared to that of the vehicle-treated control group to assess the anti-thrombotic efficacy.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. The data summarized in this technical guide underscore its utility as a pharmacological tool for investigating the roles of the 5-HT2A receptor in various physiological and disease states. Its demonstrated efficacy in preclinical models of arterial thrombosis suggests its potential for further investigation as a therapeutic agent. The detailed experimental protocols and workflows provided herein offer a practical resource for researchers aiming to evaluate this compound or similar compounds in their own studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
DV-7028 Hydrochloride (CAS: 133364-62-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective 5-HT2A receptor antagonist that has demonstrated significant efficacy in preclinical models of arterial thrombosis. By competitively inhibiting the 5-HT2A receptor, this compound effectively blocks serotonin-amplified platelet aggregation and vasoconstriction, key events in the pathophysiology of arterial thrombosis. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) plays a multifaceted role in cardiovascular physiology and pathophysiology. While it is a weak agonist on its own, 5-HT significantly amplifies platelet aggregation and vasoconstriction induced by other agonists, such as collagen and ADP.[1][2] These effects are primarily mediated through the 5-HT2A receptor, a Gq-protein coupled receptor expressed on platelets and vascular smooth muscle cells.[3] Consequently, the 5-HT2A receptor has emerged as a promising therapeutic target for the development of novel antithrombotic agents.
This compound, with the CAS number 133364-62-2, is a selective antagonist of the 5-HT2A receptor.[2] Preclinical studies have highlighted its potential in preventing arterial thrombosis without significantly impacting bleeding time, a common side effect of many existing antiplatelet therapies.[4] This whitepaper serves as an in-depth technical guide for researchers and drug development professionals interested in the pharmacology and experimental evaluation of this compound.
Physicochemical and Pharmacological Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| CAS Number | 133364-62-2 |
| Molecular Formula | C₂₁H₂₅FN₄O₃·HCl |
| Molecular Weight | 436.91 g/mol |
| Purity | ≥99% |
| Solubility | Soluble to 10 mM in water and DMSO with gentle warming |
Mechanism of Action
This compound exerts its antithrombotic effects through the selective antagonism of the 5-HT2A receptor. The binding of serotonin to the 5-HT2A receptor on platelets and vascular smooth muscle cells activates a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in platelet aggregation and vasoconstriction.
By competitively binding to the 5-HT2A receptor, this compound blocks the initiation of this signaling pathway, thereby inhibiting the serotonin-mediated amplification of platelet responses and vascular contraction.
Signaling Pathway of 5-HT2A Receptor Antagonism by DV-7028
Caption: 5-HT2A receptor signaling and antagonism by DV-7028.
Preclinical Efficacy
Preclinical studies in rat models have demonstrated the antithrombotic efficacy of this compound.
| Study Type | Model | Key Findings | Reference |
| In Vivo | Arterial Thrombosis Model (Rat) | Inhibited thrombus formation. | [2] |
| In Vivo | Venous Thrombosis Model (Rat) | Ineffective in preventing venous thrombosis. | [2] |
| Ex Vivo | Platelet Aggregation (Whole Blood & PRP) | Inhibited collagen-induced platelet aggregation. Diminished serotonin-induced aggregation in the presence of ADP. | [2] |
| Ex Vivo | Serotonin Secretion (Washed Platelets) | Inhibited collagen-induced serotonin secretion in a dose-dependent manner. | [2] |
| Ex Vivo | Serotonin Uptake (Platelets) | No effect on serotonin uptake. | [2] |
| In Vitro | Pressor Effects (Rat Perfused Tail Artery) | Caused a concentration-dependent parallel shift to the right of the concentration-response curve to serotonin. | [2][5] |
| In Vivo | Cardiovascular Effects (Anesthetized Rats) | Inhibited the pressor effects of serotonin at doses that did not cause hypotension or bradycardia. High doses induced hypotension and bradycardia. | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques and the available information from published studies.
In Vivo Arterial Thrombosis Model in Rats
This model is used to assess the efficacy of antithrombotic agents in an in vivo setting that mimics arterial thrombosis.
Experimental Workflow:
Caption: Workflow for the in vivo arterial thrombosis model.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A mesenteric artery is exteriorized and prepared for observation under a microscope.
-
Endothelial Injury: A standardized electrical current is applied to a segment of the artery to induce de-endothelialization.[6]
-
Thrombus Induction: The injured arterial segment is superfused with a solution of adenosine (B11128) diphosphate (B83284) (ADP) to induce the formation of a platelet-rich thrombus.[6]
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via intravenous or oral routes, prior to the induction of thrombosis.
-
Thrombus Monitoring: The formation and dissolution of the thrombus are monitored and recorded, often using a microprojection system and optoelectronic device for quantitative analysis.[6]
-
Data Analysis: The effects of this compound on thrombus formation are quantified and compared to the control group.
Platelet Aggregation Assays
These assays are used to evaluate the effect of this compound on platelet function in both whole blood and platelet-rich plasma (PRP).
Experimental Workflow:
Caption: Workflow for platelet aggregation assays.
Methodology:
-
Blood Collection and Preparation:
-
Incubation: Aliquots of whole blood or PRP are incubated with various concentrations of this compound or a vehicle control.
-
Aggregation Induction: Platelet aggregation is induced by the addition of an agonist such as collagen or a combination of ADP and serotonin.[2]
-
Measurement: The extent of platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission (for PRP) or impedance (for whole blood).[9][10]
-
Data Analysis: The inhibitory effect of this compound on platelet aggregation is calculated and compared to the control.
Serotonin-Induced Pressor Effects in Rat Perfused Tail Artery
This in vitro assay assesses the antagonistic effect of this compound on serotonin-induced vasoconstriction.
Experimental Workflow:
Caption: Workflow for the rat perfused tail artery assay.
Methodology:
-
Tissue Preparation: The proximal tail artery is isolated from a rat and cannulated for perfusion.[11]
-
Perfusion: The artery is perfused with a physiological salt solution at a constant flow rate.
-
Concentration-Response Curve: A cumulative concentration-response curve for the pressor effect of serotonin is established by adding increasing concentrations of serotonin to the perfusate and measuring the change in perfusion pressure.[12]
-
Incubation with DV-7028: The preparation is then incubated with a fixed concentration of this compound.
-
Second Concentration-Response Curve: The concentration-response curve to serotonin is re-determined in the presence of this compound.
-
Data Analysis: The antagonistic potency of this compound is quantified by calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift to the right in the agonist's concentration-response curve.[5]
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of arterial thrombosis. Its mechanism of action, centered on the inhibition of serotonin-amplified platelet aggregation and vasoconstriction, offers a targeted approach to antithrombotic therapy. The experimental protocols detailed in this whitepaper provide a framework for the further investigation and development of this compound and other 5-HT2A receptor antagonists. The data presented underscore the potential of this compound as a novel therapeutic agent for the prevention and treatment of arterial thrombotic diseases.
References
- 1. Platelet aggregation in whole blood--studies with a platelet counting technique--methodological aspects and some applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic activity of AT-1015, a potent 5-HT(2A) receptor antagonist, in rat arterial thrombosis model and its effect on bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standardized 'in vivo' model for the study of experimental arterial thrombosis: description of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Approach to the assessment of platelet function: comparison between optical-based platelet-rich plasma and impedance-based whole blood platelet aggregation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin enhances sympathetic vasoconstrictor responses in rat isolated perfused tail artery by activation of postjunctional serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amplification by serotonin of responses to other vasoconstrictor agents in the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of DV-7028 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective 5-hydroxytryptamine receptor 2A (5-HT2A) antagonist. Preclinical studies have demonstrated its significant antithrombotic and cardiovascular effects, primarily mediated through the inhibition of serotonin-induced platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies based on available literature, and visualizing its mechanism of action and experimental workflows.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a multifaceted biogenic amine that plays a crucial role in a wide array of physiological processes, including cardiovascular function, hemostasis, and neurotransmission. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. Among these, the 5-HT2A receptor is prominently involved in platelet aggregation, vasoconstriction, and thrombosis. Consequently, selective antagonists of the 5-HT2A receptor represent a promising therapeutic strategy for the management of thrombotic and cardiovascular diseases.
This compound, with the chemical name (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate), has emerged as a selective and potent 5-HT2A receptor antagonist.[1] This document aims to consolidate the existing preclinical data on this compound to serve as a valuable resource for researchers and professionals in the field of drug development.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available from preclinical research.
Table 1: Receptor Binding and In Vitro Activity
| Parameter | Value | Species/System | Reference |
| Ki (5-HT2A Receptor) | 22 nM | Not Specified | [2] |
| IC50 (Pressor effect of serotonin) | 0.032 ± 0.004 µM | Isolated perfused rat hindlegs | [3] |
| pA2 (Pressor effect of serotonin) | 7.92 | Rat perfused tail artery | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Effect | Dose | Species | Reference |
| Arterial Thrombosis Model | Inhibition of thrombus formation | Not specified in abstract | Rat | [1] |
| Venous Thrombosis Model | Ineffective in preventing thrombosis | Not specified in abstract | Rat | [1] |
| Anesthetized Normotensive Rats | Dose-dependent decrease in mean arterial blood pressure | 0.1 and 1.0 mg/kg (i.v.) | Rat | [3] |
| Pithed Rats | Inhibition of serotonin-induced pressor effects | 0.01 and 0.1 mg/kg | Rat | [3] |
| Canine Coronary Artery Cyclic Flow Reductions | Reduced frequency of cyclic flow reductions by 77% | 0.1 mg/kg (i.v.) | Dog | [4] |
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its biological effects by selectively blocking the 5-HT2A receptor. This G-protein coupled receptor, upon activation by serotonin, initiates a signaling cascade that leads to various cellular responses, including platelet aggregation and smooth muscle contraction. By antagonizing this receptor, this compound effectively inhibits these downstream effects.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound, as inferred from the available literature. For complete and detailed protocols, consultation of the original research articles is highly recommended.
In Vitro Studies
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of DV-7028 for the 5-HT2A receptor.
-
General Procedure: Radioligand binding assays are typically performed using cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines). A radiolabeled ligand specific for the 5-HT2A receptor is incubated with the membranes in the presence of varying concentrations of DV-7028. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the Ki value is calculated.
-
-
Platelet Aggregation Assays:
-
Objective: To assess the inhibitory effect of DV-7028 on platelet aggregation.
-
General Procedure: Platelet-rich plasma (PRP) or whole blood is obtained from rats. Aggregation is induced by agents such as collagen or serotonin in the presence of a sub-threshold concentration of ADP.[1] The change in light transmission through the platelet suspension is measured over time using an aggregometer to quantify the extent of aggregation. The inhibitory effect of DV-7028 is determined by pre-incubating the platelets with the compound before adding the aggregating agent.
-
-
Serotonin Secretion and Uptake Assays:
-
Objective: To evaluate the effect of DV-7028 on serotonin release and reuptake by platelets.
-
General Procedure: For secretion studies, washed platelets are pre-labeled with [3H]-serotonin. Secretion is then induced by collagen, and the amount of radioactivity released into the supernatant is measured.[1] For uptake studies, platelets are incubated with [3H]-serotonin in the presence of DV-7028, and the amount of radioactivity taken up by the platelets is quantified.
-
In Vivo Studies
-
Arterial and Venous Thrombosis Models in Rats:
-
Objective: To evaluate the antithrombotic efficacy of DV-7028 in vivo.
-
General Procedure: Arterial thrombosis can be induced by various methods, such as electrical stimulation of an artery or the application of a thrombogenic surface. The formation of a thrombus is monitored, and the effect of DV-7028 administration on the time to occlusion or the weight of the thrombus is measured.[1] Venous thrombosis is typically induced by stasis and hypercoagulability, and the efficacy of the compound in preventing clot formation is assessed.
-
-
Cardiovascular Hemodynamic Studies in Rats:
-
Objective: To determine the effects of DV-7028 on blood pressure and heart rate.
-
General Procedure: Rats are anesthetized, and catheters are placed to measure arterial blood pressure and heart rate. DV-7028 is administered intravenously at different doses, and the changes in hemodynamic parameters are recorded.[3] To investigate the mechanism of action, studies may be performed in vagotomized or pithed rats.[3]
-
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries did not yield any information on clinical trials specifically for this compound. The available data is limited to preclinical studies.
Conclusion
This compound is a well-characterized selective 5-HT2A receptor antagonist with potent antithrombotic and cardiovascular effects in preclinical models. Its mechanism of action, centered on the inhibition of serotonin-mediated platelet aggregation and vasoconstriction, makes it a compound of significant interest for the potential treatment of arterial thrombosis and other cardiovascular disorders. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development efforts in this area. Further studies would be required to establish its safety and efficacy in human subjects.
References
- 1. Dv 7028 hydrochloride | 133364-62-2 | IFA36462 | Biosynth [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DV-7028 Hydrochloride: A Technical Guide for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2] Emerging preclinical evidence highlights its potential as a therapeutic agent in the management of arterial thrombosis. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical efficacy in various thrombosis models, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antithrombotic therapies.
Core Compound Information
| Property | Value | Source |
| Full Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride | [2] |
| Mechanism of Action | Selective 5-HT2A receptor antagonist | [1][2] |
| Molecular Formula | C₂₁H₂₅FN₄O₃·HCl | - |
| Molecular Weight | 436.91 g/mol | - |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the antithrombotic effects of this compound.
Table 1: Receptor Binding and In Vitro Activity
| Parameter | Value | Species/System | Description |
| Ki (5-HT2A Receptor) | 22 nM | Not Specified | Affinity of DV-7028 for the 5-HT2A receptor. |
| IC50 (Serotonin Pressor Effect) | 0.032 ± 0.004 µM | Rat (isolated perfused hindlegs) | Concentration of DV-7028 that inhibits 50% of the pressor (vasoconstrictive) effect of serotonin (B10506).[3] |
Table 2: In Vivo Efficacy in Animal Models of Thrombosis
| Model | Species | Key Findings | Dosage |
| Canine Coronary Artery Thrombosis | Dog | 51% reduction in the formation of coronary thrombi.[4] | Bolus of 0.1 mg/kg, followed by 0.3 mg/kg/h infusion.[4] |
| Canine Cyclic Flow Reductions | Dog | 77% reduction in the frequency of cyclic flow reductions.[5] | 0.1 mg/kg (intravenous).[5] |
| Rat Arterial Thrombosis | Rat | Demonstrated antithrombotic effect.[2] | Not specified in abstract. |
Table 3: Effects on Platelet Function
| Assay | Species/System | Key Findings |
| Collagen-Induced Serotonin Secretion | Rat (washed platelets) | Dose-dependent inhibition of serotonin secretion.[2] |
| Collagen-Induced Platelet Aggregation | Rat (whole blood and platelet-rich plasma) | Inhibition of platelet aggregation.[2] |
| Serotonin-Induced Platelet Aggregation | Rat (platelet-rich plasma with ADP) | Diminished serotonin-induced aggregation in the presence of a sensitizing amount of ADP.[2] |
| ADP-Induced Platelet Aggregation | Rat (platelet-rich plasma) | No modification of aggregation.[2] |
| Serotonin Uptake into Platelets | Rat (washed platelets) | No effect on serotonin uptake.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antithrombotic effects primarily by acting as a selective antagonist at the 5-HT2A receptor on platelets.[1][2] Serotonin (5-HT), released from dense granules of activated platelets, is a weak agonist on its own but significantly amplifies platelet aggregation induced by other agonists like ADP and collagen.[6] By blocking the 5-HT2A receptor, DV-7028 mitigates this amplification loop, thereby reducing overall thrombus formation.[2]
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7] Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium (Ca2+) concentrations and activate protein kinase C (PKC), respectively.[7] This cascade of events contributes to platelet activation, shape change, and granule secretion.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
In Vivo Models of Thrombosis
1. Rat Model of Arterial Thrombosis (Electrical Stimulation)
This model induces thrombus formation in the carotid artery through electrical stimulation, mimicking endothelial injury.
-
Animals: Male Wistar rats are typically used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of chloral (B1216628) hydrate.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the left common carotid artery.
-
The artery is carefully isolated from the surrounding tissue.
-
A stimulating electrode is placed on the arterial wall.
-
-
Thrombus Induction:
-
A specific electrical current (e.g., as described in studies like Massad et al., 1987) is applied to the artery for a defined period.[1] This current induces endothelial damage, initiating thrombus formation.
-
-
Drug Administration: this compound or vehicle is administered intravenously at specified doses before the electrical stimulation.
-
Outcome Measures:
-
Time to Occlusion: The time from the start of stimulation to the complete cessation of blood flow is measured using a flow probe placed downstream of the stimulation site.
-
Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed (wet or dry weight).
-
2. Canine Model of Coronary Artery Thrombosis
This model is used to evaluate the effect of antithrombotic agents on thrombus formation in a larger animal, which more closely resembles human physiology.
-
Animals: Beagle dogs of either sex are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated.
-
Endothelial injury is induced, for example, by inserting a small catheter filled with collagen powder into the partially occluded LAD.[4]
-
-
Thrombus Induction: The combination of endothelial injury and partial occlusion promotes the formation of a thrombus.
-
Drug Administration: this compound or saline is administered as an intravenous bolus followed by a continuous infusion.[4]
-
Outcome Measures:
-
Coronary Blood Flow: Monitored continuously using a flow probe to detect reductions in flow indicative of thrombus formation.
-
Thrombus Weight: At the end of the experiment, the thrombosed segment of the LAD is excised, and the thrombus is weighed.
-
In Vitro Platelet Function Assays
1. Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to various agonists.
-
Sample Preparation:
-
Whole blood is collected from rats or other species into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
-
Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar.
-
This compound or vehicle is added to the PRP and incubated.
-
A platelet agonist (e.g., collagen, ADP, or a combination of serotonin and a sub-threshold concentration of ADP) is added to induce aggregation.
-
The change in light transmittance through the PRP is measured over time. As platelets aggregate, the plasma becomes clearer, and light transmittance increases.
-
-
Outcome Measures:
-
Maximum Aggregation (%): The maximal change in light transmittance compared to the baseline (PRP) and PPP.
-
IC50: The concentration of this compound that causes 50% inhibition of the maximal aggregation induced by a specific agonist.
-
2. Serotonin Secretion Assay
This assay quantifies the release of serotonin from activated platelets.
-
Sample Preparation:
-
Washed platelets are prepared from whole blood.
-
Platelets are pre-labeled by incubation with radiolabeled serotonin (e.g., ³H-serotonin).
-
-
Procedure:
-
The labeled platelets are incubated with various concentrations of this compound or vehicle.
-
A platelet agonist, such as collagen, is added to induce degranulation and serotonin release.
-
The reaction is stopped, and the platelets are pelleted by centrifugation.
-
The amount of radioactivity in the supernatant (released serotonin) is measured using a scintillation counter.
-
-
Outcome Measures:
-
Percentage of Serotonin Secretion: The amount of radioactivity in the supernatant as a percentage of the total radioactivity in the platelet suspension.
-
Dose-Response Curve: A plot of the percentage of inhibition of serotonin secretion versus the concentration of this compound.
-
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. Further studies are required to characterize these critical parameters to support its potential development as a therapeutic agent.
Conclusion
This compound is a selective 5-HT2A receptor antagonist with demonstrated antithrombotic activity in preclinical models of arterial thrombosis. Its mechanism of action, centered on the inhibition of serotonin-mediated amplification of platelet aggregation, presents a targeted approach to thrombosis prevention. The data summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future investigations should focus on elucidating its pharmacokinetic and safety profiles and exploring its efficacy in a broader range of thrombosis models.
References
- 1. Electrically induced arterial thrombosis model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
DV-7028 Hydrochloride: A Technical Guide for Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[[“]] This receptor is the sole serotonin (B10506) receptor subtype found on human platelets and plays a crucial role in amplifying the platelet aggregation response to various agonists. Serotonin, released from dense granules of activated platelets, acts in an autocrine and paracrine manner on the 5-HT2A receptor to enhance and sustain thrombogenesis. Consequently, antagonism of the 5-HT2A receptor presents a compelling therapeutic strategy for the development of antiplatelet agents. This technical guide provides a comprehensive overview of this compound for platelet aggregation studies, including its mechanism of action, available data on its effects, and detailed experimental protocols.
Mechanism of Action: 5-HT2A Receptor Antagonism
DV-7028 exerts its antiplatelet effect by selectively blocking the 5-HT2A receptor on the surface of platelets. The activation of the 5-HT2A receptor by serotonin initiates a complex intracellular signaling cascade that potentiates platelet activation and aggregation.
Signaling Pathways
The primary signaling pathway initiated by 5-HT2A receptor activation in platelets involves the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the dense tubular system, increasing intracellular calcium concentrations. Concurrently, DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are central to the amplification of platelet responses, including granule secretion, shape change, and ultimately, aggregation.
Recent studies suggest that the 5-HT2A receptor may also couple to other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which can influence platelet function independently of the classical Gq-PLC pathway.
Signaling Pathway of the 5-HT2A Receptor in Platelets and the Inhibitory Action of DV-7028
Caption: 5-HT2A receptor signaling and DV-7028 inhibition.
Effects of this compound on Platelet Aggregation
Published literature indicates that this compound is an effective inhibitor of platelet aggregation induced by specific agonists.
Qualitative Data
-
Collagen-Induced Aggregation: DV-7028 inhibits platelet aggregation induced by collagen in a dose-dependent manner in both whole blood and platelet-rich plasma (PRP).[[“]]
-
Serotonin-Induced Aggregation: DV-7028 diminishes platelet aggregation induced by serotonin.[[“]] It is important to note that serotonin is a weak agonist and primarily acts to potentiate the effects of other agonists.
-
ADP-Induced Aggregation: DV-7028 does not significantly modify platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).[[“]]
Quantitative Data
Table 1: Summary of this compound Effects on Platelet Aggregation
| Agonist | Effect of DV-7028 | Quantitative Data (IC50) | Reference |
| Collagen | Inhibition (dose-dependent) | Not Reported | [[“]] |
| Serotonin | Diminished Aggregation | Not Reported | [[“]] |
| ADP | No significant modification | Not Applicable | [[“]] |
Experimental Protocols
The following is a detailed, generalized protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA). This protocol is adapted from standard procedures for testing 5-HT2A antagonists.
Materials and Reagents
-
This compound
-
Agonists: Collagen, Serotonin (5-HT), Adenosine diphosphate (ADP)
-
3.2% or 3.8% Sodium Citrate anticoagulant tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Apyrase (for washed platelet studies)
-
Prostaglandin E1 (PGE1) (for washed platelet studies)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Experimental Workflow
Workflow for In Vitro Platelet Aggregation Assay with DV-7028
References
DV-7028 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Selective 5-HT2A Receptor Antagonist.
This technical guide provides a comprehensive overview of DV-7028 hydrochloride, a potent and selective serotonin (B10506) 2A (5-HT2A) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, pharmacological profile, and experimental methodologies associated with this compound.
Core Chemical Identity and Properties
This compound is a synthetic compound belonging to the pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione class of molecules. Its systematic IUPAC name is 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Systematic IUPAC Name | 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride |
| Molecular Formula | C21H25FN4O3·HCl |
| Molecular Weight | 436.91 g/mol |
| CAS Number | 133364-62-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water with gentle warming.[1] |
| Purity | ≥99% (typically by HPLC)[1][2] |
| Storage | Desiccate at room temperature.[1][2] |
| SMILES | C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl |
Pharmacological Profile and Biological Activity
This compound is characterized by its high affinity and selectivity as an antagonist for the 5-HT2A receptor, a G protein-coupled receptor involved in a multitude of physiological and pathophysiological processes.
| Parameter | Value | Species/System |
| Target | 5-HT2A Receptor | Human |
| Activity | Antagonist | |
| Ki | 22 nM | 5-HT2 receptors[3] |
| Selectivity | Exhibits no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors.[1][2][3] | |
| Functional Activity | Inhibits serotonin-induced platelet aggregation and vasoconstriction.[3] | |
| In Vivo Activity | Shown to inhibit arterial thrombus formation in rat models.[1][2] | Rat |
Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective blockade of the 5-HT2A receptor. The 5-HT2A receptor is predominantly coupled to the Gq/11 G-protein. Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various cellular responses, including smooth muscle contraction, platelet aggregation, and neuronal excitation. By antagonizing the 5-HT2A receptor, this compound effectively inhibits these downstream signaling events.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized in two main parts: the synthesis of the 4-(4-fluorobenzoyl)piperidine (B1333394) intermediate and its subsequent coupling to a pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione core with an ethyl linker, followed by hydrochloride salt formation.
Part 1: Synthesis of 4-(4-fluorobenzoyl)piperidine
-
Friedel-Crafts Acylation: React 1-acetylisonipecotoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction mixture is typically refluxed and then worked up by pouring onto ice, followed by extraction with an organic solvent like chloroform. The crude product, 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381), is then purified, for example, by recrystallization.
-
Deprotection: The acetyl protecting group is removed from the piperidine (B6355638) nitrogen by acid hydrolysis. This is achieved by refluxing the 1-acetyl-4-(4-fluorobenzoyl)piperidine in an acidic solution, such as 6N hydrochloric acid. After cooling, the reaction mixture is basified, and the deprotected product, 4-(4-fluorobenzoyl)piperidine, is extracted with an organic solvent.
Part 2: Synthesis of DV-7028 and its Hydrochloride Salt
-
Synthesis of the Pyrido[1,2-a]triazinedione Core: A suitable starting material, such as a derivative of 2-aminopyridine, can be reacted with a reagent like ethyl 2-chloro-2-oxoacetate to form an intermediate which is then cyclized with a source of nitrogen, for instance, by reaction with hydrazine, to form the pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system.
-
Alkylation of the Triazinedione: The pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione is then N-alkylated at the 3-position with a 2-carbon linker containing a leaving group, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). This yields 3-(2-bromoethyl)-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione.
-
Coupling Reaction: The bromoethyl-substituted triazinedione is then coupled with the previously synthesized 4-(4-fluorobenzoyl)piperidine. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate to yield the free base of DV-7028.
-
Hydrochloride Salt Formation: The final DV-7028 free base is dissolved in a suitable organic solvent, and hydrochloric acid (either as a gas or a solution in a solvent like ether or isopropanol) is added to precipitate the this compound salt, which can then be collected by filtration and dried.
5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, prepared in a dilution series.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin (B1673593) or spiperone).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations (e.g., from 10^-11 M to 10^-5 M). Dilute the [3H]ketanserin in assay buffer to a final concentration of approximately 1-2 nM.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]ketanserin solution, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [3H]ketanserin solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Rat Tail Artery Vasoconstriction Assay
This ex vivo functional assay assesses the ability of this compound to antagonize serotonin-induced contraction of vascular smooth muscle.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (physiological salt solution).
-
Serotonin (5-HT) hydrochloride.
-
This compound.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Dissect the ventral tail artery and place it in ice-cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the Krebs-Henseleit solution being replaced every 15-20 minutes.
-
Viability Check: Contract the arterial rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: For the test tissues, incubate with a specific concentration of this compound for a predetermined period (e.g., 30 minutes). Control tissues will be incubated with vehicle only.
-
Cumulative Concentration-Response Curve: Add serotonin to the organ baths in a cumulative manner, increasing the concentration stepwise (e.g., from 10^-9 M to 10^-5 M), and record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for serotonin in the absence and presence of different concentrations of this compound. A rightward shift in the serotonin concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound purity and for quantification in various matrices.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 240-280 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: An external standard calibration curve would be generated using known concentrations of a this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group, the protons of the piperidine and pyrido rings, and the ethyl linker. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the molecule.
-
13C NMR: The carbon NMR spectrum would show distinct signals for all 21 carbon atoms in the molecule, including the carbonyl carbons of the triazinedione and benzoyl groups, the aromatic carbons, and the aliphatic carbons of the piperidine and pyrido rings and the ethyl linker.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological conditions. Its high selectivity and potent antagonist activity make it a suitable candidate for studies in areas such as thrombosis, cardiovascular diseases, and neuroscience. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and characterize this compound in their studies.
References
DV-7028 Hydrochloride: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of its selectivity profile, drawing from available preclinical data. The document details its high affinity for the 5-HT2A receptor and its functional implications, particularly in the context of platelet aggregation and cardiovascular effects. While extensive off-target screening data is not publicly available, this guide outlines the typical scope of such selectivity panels. Detailed methodologies for key binding and functional assays are provided, alongside signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological characteristics.
Introduction
This compound is a synthetic compound recognized for its selective antagonism at 5-HT2A receptors.[1][2][3] Its chemical formula is C21H25FN4O3.HCl with a molecular weight of 436.91 g/mol .[1] The primary mechanism of action of DV-7028 involves blocking the effects of serotonin (B10506) at the 5-HT2A receptor subtype. This selectivity has been demonstrated in various in vitro and in vivo studies, highlighting its potential as a research tool and a lead compound for therapeutic development, particularly in the areas of thrombosis and cardiovascular diseases.
Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. DV-7028 has been characterized primarily for its high affinity and selectivity for the 5-HT2A receptor.
Binding Affinity Profile
Quantitative data from radioligand binding assays have established the affinity of DV-7028 for various serotonin receptor subtypes.
| Receptor | Ki (nM) | Species | Comments | Reference |
| 5-HT2A | 22 | Not Specified | High affinity | [1] |
| 5-HT1A | No affinity | Not Specified | Highly selective over this subtype | [1] |
| 5-HT1B | No affinity | Not Specified | Highly selective over this subtype | [1] |
| 5-HT1D | No affinity | Not Specified | Highly selective over this subtype | [1] |
Note: A comprehensive screening panel demonstrating the affinity of DV-7028 against a wider range of G-protein coupled receptors (GPCRs), ion channels, and enzymes is not publicly available. A typical off-target liability panel would include but is not limited to adrenergic, dopaminergic, muscarinic, and histaminergic receptors to fully characterize the selectivity profile.
Functional Activity Profile
The antagonistic properties of DV-7028 at the 5-HT2A receptor translate into specific functional effects in various physiological systems.
| Assay | IC50 / pA2 | Species | Effect | Reference |
| Serotonin-induced pressor effects (perfused hindlegs) | IC50: 32 ± 4 nM | Rat | Inhibition of vasoconstriction | [3] |
| Serotonin-induced pressor effects (perfused tail artery) | pA2: 7.92 | Rat | Competitive antagonism | [3] |
| Collagen-induced platelet aggregation | Concentration-dependent | Rat | Inhibition | [2] |
| Collagen-induced serotonin secretion | Dose-dependent | Rat | Inhibition | [2] |
| Serotonin uptake by platelets | No effect | Rat | No inhibition | [2] |
| Arterial thrombus formation | - | Rat | Inhibition | [2] |
| Venous thrombosis | No effect | Rat | No inhibition | [2] |
Signaling Pathways
DV-7028 exerts its effects by blocking the canonical signaling pathway of the 5-HT2A receptor, which is a Gq/11-coupled GPCR.
Caption: 5-HT2A Receptor Signaling Pathway and Site of DV-7028 Action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of this compound.
Radioligand Binding Assay (Competitive)
This protocol outlines the procedure for determining the binding affinity (Ki) of DV-7028 for the 5-HT2A receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat frontal cortex) or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of DV-7028. For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding versus the log concentration of DV-7028. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay (Collagen-Induced)
This protocol describes the turbidimetric method to assess the inhibitory effect of DV-7028 on collagen-induced platelet aggregation.
Caption: Workflow for a Platelet Aggregation Assay.
Detailed Steps:
-
Preparation of Platelet-Rich Plasma (PRP): Draw blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 g) for 15-20 minutes to pellet the platelets and other blood cells. The resulting supernatant is PPP.
-
Assay Procedure: Adjust the platelet count in the PRP if necessary. Use an aggregometer to measure changes in light transmission. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP. Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C. Add DV-7028 or its vehicle and incubate for a few minutes. Initiate aggregation by adding a standard concentration of collagen.
-
Data Acquisition and Analysis: Record the change in light transmittance for several minutes. The increase in light transmission corresponds to platelet aggregation. Determine the maximum percentage of aggregation. Compare the results from samples treated with DV-7028 to vehicle-treated controls to quantify the inhibitory effect.
Conclusion
This compound is a highly selective 5-HT2A receptor antagonist with potent inhibitory effects on serotonin-mediated physiological processes, such as platelet aggregation and vasoconstriction. Its selectivity for the 5-HT2A receptor over other serotonin receptor subtypes is well-documented. While a broader off-target profile is not extensively published, its known characteristics make it a valuable tool for investigating the roles of the 5-HT2A receptor. The provided experimental protocols and pathway diagrams serve as a guide for researchers working with this and similar compounds. Further studies are warranted to fully elucidate its interaction with a wider array of molecular targets to comprehensively define its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DV-7028 Hydrochloride: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective 5-HT2A receptor antagonist that has been investigated for its antithrombotic properties. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with this compound, with a focus on its mechanism of action, key experimental findings, and detailed methodologies.
Discovery and History
DV-7028, with the systematic name 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride, emerged from research conducted by Daiichi Pharmaceutical Co., Ltd. in the early 1990s. The initial pharmacological profile of DV-7028 was first described in a 1992 publication by Shibano et al. in the Archives Internationales de Pharmacodynamie et de Thérapie. This foundational paper established its potent and selective antagonism at the 5-HT2 receptor.
Subsequent research, notably by Pawlak et al. in 1998, further elucidated the compound's significant antithrombotic effects in preclinical models of arterial thrombosis. This work highlighted the potential of DV-7028 as a therapeutic agent for thrombotic diseases by demonstrating its ability to inhibit key processes in thrombus formation without adversely affecting venous thrombosis.
Chemical Properties
| Property | Value |
| Systematic Name | 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride |
| Molecular Formula | C21H25FN4O3・HCl |
| Molecular Weight | 436.91 g/mol [1] |
| CAS Number | 133364-62-2[1] |
Mechanism of Action
This compound is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of physiological responses, including platelet aggregation and smooth muscle contraction.
By competitively binding to and blocking the 5-HT2A receptor, this compound prevents the binding of serotonin and thereby inhibits this downstream signaling cascade. This antagonism is the basis for its observed effects on platelet aggregation and vasoconstriction.
5-HT2A Receptor Signaling Pathway
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| Ki (5-HT2A Receptor) | 22 nM | Rat Brain | [1][2] |
| pA2 (vs. Serotonin) | 8.3 | Rat Tail Artery | [1] |
| IC50 (Collagen-induced Serotonin Secretion) | 0.1 µM | Rat Washed Platelets | [1] |
In Vivo Efficacy in a Rat Model of Arterial Thrombosis
| Dose (Intravenous) | Effect on Thrombus Formation | Reference |
| 10 mg/kg | >50% delay in thrombus formation compared to controls | [1] |
Experimental Protocols
Detailed methodologies for the key experiments that characterized the pharmacological profile of this compound are provided below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Note: The specific protocol from the original 1992 publication by Shibano et al. could not be accessed. The following is a representative protocol for a competitive radioligand binding assay for the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Rat brain cortex membranes (source of 5-HT2A receptors)
-
[3H]-Ketanserin (radioligand)
-
This compound (test compound)
-
Serotonin or a known 5-HT2A antagonist (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
Assay Setup: The assay is performed in tubes or a 96-well plate. Each reaction mixture contains:
-
A fixed concentration of [3H]-Ketanserin.
-
Varying concentrations of this compound.
-
Rat brain cortex membranes.
-
Total binding is measured in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled 5-HT2A ligand.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Ketanserin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Arterial Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Male Wistar rats
-
This compound
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Thread
-
Aortic loop for inducing thrombosis
Procedure:
-
Animal Preparation: Rats are anesthetized, and the abdominal aorta is carefully exposed through a midline incision.
-
Thrombosis Induction: A thread is passed under the aorta, and a small loop of a foreign body (e.g., a piece of polyethylene (B3416737) tubing) is placed on the aortic wall. The vessel wall is injured by compressing it against the loop with forceps.
-
Drug Administration: this compound or vehicle is administered intravenously at the desired dose.
-
Thrombus Formation and Measurement: The incision is closed, and after a set period (e.g., 24 hours), the aorta is re-exposed. The segment containing the thrombus is excised, and the thrombus is carefully removed and weighed.
-
Data Analysis: The thrombus weight in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition of thrombus formation.
Experimental Workflow for Rat Arterial Thrombosis Model
Collagen-Induced Serotonin Secretion and Platelet Aggregation Assay
Objective: To assess the effect of this compound on collagen-induced serotonin secretion and platelet aggregation.
Materials:
-
Rat whole blood
-
[3H]-Serotonin
-
Collagen (platelet agonist)
-
This compound
-
Platelet-rich plasma (PRP) and washed platelets
-
Aggregometer
-
Scintillation counter
Procedure:
-
Preparation of Platelets:
-
For serotonin secretion: Platelets are washed and pre-labeled with [3H]-Serotonin.
-
For aggregation: Platelet-rich plasma (PRP) is prepared by centrifugation of whole blood.
-
-
Assay:
-
Serotonin Secretion: Washed, [3H]-serotonin-labeled platelets are incubated with varying concentrations of this compound before being stimulated with collagen. The amount of [3H]-serotonin released into the supernatant is measured by scintillation counting.
-
Platelet Aggregation: PRP is placed in an aggregometer, and a baseline is established. This compound is added, followed by the addition of collagen to induce aggregation. The change in light transmission is recorded over time.
-
-
Data Analysis:
-
Serotonin Secretion: The percentage of serotonin secretion is calculated for each concentration of this compound, and the IC50 value is determined.
-
Platelet Aggregation: The extent of platelet aggregation is quantified, and the inhibitory effect of this compound is determined.
-
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of arterial thrombosis. Its mechanism of action, centered on the inhibition of serotonin-mediated platelet activation and vasoconstriction, makes it a valuable tool for research into the pathophysiology of thrombotic disorders. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for DV-7028 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2] Pharmacological research has demonstrated its significant effects on the cardiovascular and hematological systems, highlighting its potential as a therapeutic agent in conditions such as thrombosis and hypertension. These application notes provide a summary of the key findings and detailed experimental protocols for investigating the activity of this compound.
Mechanism of Action
DV-7028 selectively blocks the 5-HT2A receptor, thereby inhibiting the downstream signaling pathways activated by serotonin (B10506) (5-HT). In the cardiovascular system, this antagonism leads to the inhibition of serotonin-induced vasoconstriction.[1] In platelets, DV-7028 inhibits serotonin-potentiated aggregation and secretion, which are crucial events in the formation of arterial thrombi.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of DV-7028.
| Parameter | Experimental Model | Value | Reference |
| IC₅₀ | Inhibition of Serotonin-induced Pressor Effects | 0.032 ± 0.004 µM | [1] |
| pA₂ | Antagonism of Serotonin in Rat Perfused Tail Artery | 7.92 | [1] |
| Effective Dose | Inhibition of Serotonin Pressor Effects (in vivo) | 0.01 - 0.1 mg/kg (IV) | [1] |
| Effective Dose | Reduction in Mean Arterial Blood Pressure | 0.1 - 1.0 mg/kg (IV) | [1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details a method to assess the effect of DV-7028 on platelet aggregation in rat platelet-rich plasma (PRP).
Materials:
-
This compound
-
Rat whole blood (citrated)
-
Collagen, Adenosine diphosphate (B83284) (ADP), Serotonin (5-HT)
-
Phosphate Buffered Saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from rats into tubes containing 3.8% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Protocol:
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
Pipette 250 µL of the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (e.g., saline) for 5 minutes at 37°C.
-
Initiate aggregation by adding a known concentration of an agonist, such as collagen or a combination of a sub-threshold concentration of ADP with serotonin.[2]
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the PPP control.
-
Plot the percentage of inhibition of aggregation against the concentration of DV-7028 to determine the IC₅₀ value.
-
Protocol 2: In Vivo Arterial Thrombosis Model in Rats
This protocol describes a method to evaluate the antithrombotic efficacy of DV-7028 in an in vivo rat model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Filter paper saturated with ferric chloride (FeCl₃) solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (IV) via the tail vein at desired doses (e.g., 0.1, 1.0 mg/kg).
-
-
Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 2x1 mm) saturated with a FeCl₃ solution (e.g., 35%) on the surface of the exposed carotid artery for 10 minutes to induce endothelial injury and thrombus formation.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
-
-
Observation and Measurement:
-
Monitor blood flow through the artery using a Doppler flow probe.
-
The time to occlusion (cessation of blood flow) is recorded. An increase in the time to occlusion in the DV-7028 treated group compared to the vehicle group indicates an antithrombotic effect.[2]
-
-
Data Analysis:
-
Compare the mean time to occlusion between the control and DV-7028 treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Protocol 3: Isolated Perfused Rat Hindlimb Vasoconstriction Assay
This protocol outlines a method to assess the effect of DV-7028 on serotonin-induced vasoconstriction in an ex vivo model.[1]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Serotonin (5-HT)
-
Krebs-Henseleit solution
-
Perfusion pump and pressure transducer
-
Surgical instruments
Procedure:
-
Preparation of the Isolated Hindlimb:
-
Anesthetize the rat and surgically isolate the abdominal aorta and vena cava.
-
Cannulate the aorta to allow for perfusion of the hindlimbs with Krebs-Henseleit solution, warmed to 37°C and gassed with 95% O₂ / 5% CO₂.
-
Maintain a constant flow rate with a perfusion pump.
-
-
Assay Protocol:
-
Allow the preparation to stabilize for at least 30 minutes, monitoring the perfusion pressure.
-
Introduce serotonin into the perfusate to establish a dose-response curve for its pressor (vasoconstrictive) effect.
-
Wash out the serotonin and allow the pressure to return to baseline.
-
Introduce a fixed concentration of DV-7028 into the perfusate and allow it to equilibrate.
-
Re-establish the serotonin dose-response curve in the presence of DV-7028.
-
-
Data Analysis:
-
Measure the increase in perfusion pressure as an indicator of vasoconstriction.
-
Compare the serotonin dose-response curves in the absence and presence of different concentrations of DV-7028.
-
Calculate the IC₅₀ for DV-7028's inhibition of the maximum serotonin response.[1]
-
References
Application Notes and Protocols for In Vivo Administration of DV-7028 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DV-7028 hydrochloride in rats, a selective 5-HT2A receptor antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
DV-7028 has demonstrated significant effects on the cardiovascular and hematological systems in rats, primarily through its antagonism of the 5-HT2A receptor.[1][2] Its actions include a dose-dependent reduction in blood pressure, induction of bradycardia, and inhibition of arterial thrombosis.[1][2]
Mechanism of Action
DV-7028 is a selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] By blocking this receptor, it inhibits the physiological effects of serotonin (5-hydroxytryptamine), a key signaling molecule in the cardiovascular and nervous systems. In the vasculature, 5-HT2A receptor activation by serotonin leads to vasoconstriction; therefore, DV-7028's antagonism results in vasodilation and a decrease in blood pressure.[1] On platelets, 5-HT2A receptor activation promotes aggregation and serotonin release; DV-7028 inhibits these processes, leading to its antithrombotic effects.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and ex vivo studies of DV-7028 in rats.
Table 1: In Vivo Cardiovascular Effects of Intravenous DV-7028 in Anesthetized Rats [1]
| Parameter | Dose (mg/kg) | Effect | Notes |
| Mean Arterial Blood Pressure | 0.1 | Significant, dose-dependent decrease | Effect is less prominent in vagotomized rats. |
| Mean Arterial Blood Pressure | 1.0 | Significant, dose-dependent decrease | Effect is less prominent in vagotomized rats. |
| Heart Rate | Not specified | Induced bradycardia | Almost completely abolished by vagotomy. |
| Serotonin-induced Pressor Effect | 0.01 | Inhibition | Did not cause hypotension or bradycardia at this dose. |
| Serotonin-induced Pressor Effect | 0.1 | Inhibition | Did not cause hypotension or bradycardia at this dose. |
Table 2: Ex Vivo Effects of DV-7028 on Rat Vasculature [1]
| Experimental Model | Parameter | Value |
| Isolated Perfused Hindlegs | IC50 (inhibition of serotonin pressor effect) | 0.032 ± 0.004 µM |
| Perfused Tail Artery | pA2 (antagonism of serotonin pressor effect) | 7.92 |
Table 3: In Vivo Antithrombotic Effects of DV-7028 in Rats [2]
| Thrombosis Model | Effect of DV-7028 |
| Arterial Thrombosis | Inhibited thrombus formation |
| Venous Thrombosis | Ineffective in preventing thrombosis |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DV-7028 and a general workflow for its in vivo administration in rats.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo administration of DV-7028 in rats.
Experimental Protocols
The following are generalized protocols for in vivo administration of this compound in rats. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats
Objective: To determine the effect of intravenously administered DV-7028 on mean arterial blood pressure and heart rate in anesthetized normotensive rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Male Wistar rats (or other appropriate strain)
-
Pressure transducer and recording system
-
Catheters for cannulation of the carotid artery and jugular vein
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to monitor blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
Allow the animal to stabilize before drug administration.
-
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., to achieve doses of 0.1 and 1.0 mg/kg).
-
Ensure the solution is sterile and at an appropriate temperature for injection.
-
-
Administration:
-
Administer the vehicle control intravenously and record baseline cardiovascular parameters.
-
Administer DV-7028 solution intravenously at the desired doses. The volume and rate of injection should be consistent across all animals.
-
-
Monitoring and Data Collection:
-
Continuously record mean arterial blood pressure and heart rate before, during, and after drug administration.
-
Monitor the animal for any adverse effects.
-
-
Data Analysis:
-
Calculate the change in mean arterial blood pressure and heart rate from baseline for each dose.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Assessment of Antithrombotic Activity in an Arterial Thrombosis Model
Objective: To evaluate the efficacy of DV-7028 in preventing arterial thrombus formation in rats.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Male Wistar rats
-
Surgical instruments
-
Thrombosis-inducing agent or method (e.g., ferric chloride application, electrical stimulation)
Procedure:
-
Animal and Drug Preparation:
-
Prepare the animals and DV-7028 solution as described in Protocol 1.
-
-
Thrombosis Induction:
-
Surgically expose a suitable artery (e.g., carotid artery).
-
Induce thrombosis using a standardized method. For example, apply a filter paper saturated with ferric chloride solution to the adventitial surface of the artery for a defined period.
-
-
Administration:
-
Administer DV-7028 or vehicle intravenously at a set time before or after the thrombotic challenge.
-
-
Assessment of Thrombosis:
-
After a predetermined time, measure the extent of thrombus formation. This can be done by measuring blood flow through the vessel, or by isolating and weighing the thrombus.
-
-
Data Analysis:
-
Compare the degree of thrombosis in the DV-7028-treated group to the vehicle-treated control group.
-
Perform statistical analysis to determine if DV-7028 significantly inhibits thrombus formation.
-
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals. The specific doses, vehicles, and experimental models should be optimized based on the research question and preliminary studies.
References
- 1. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Dissolving DV-7028 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of DV-7028 hydrochloride, a selective 5-HT2A receptor antagonist. Adherence to these guidelines is crucial for ensuring the compound's stability and efficacy in downstream applications.
Compound Information
This compound is a potent antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). It has demonstrated efficacy in inhibiting collagen-induced serotonin (B10506) secretion and platelet aggregation. In preclinical models, it has been shown to inhibit arterial thrombus formation.
| Identifier | Value |
| CAS Number | 133364-62-2[1] |
| Molecular Formula | C21H25FN4O3・HCl |
| Molecular Weight | 436.91 g/mol |
Solubility Data
This compound exhibits solubility in common laboratory solvents. Gentle warming can facilitate the dissolution process.
| Solvent | Concentration | Notes |
| Water | Up to 10 mM | Gentle warming may be required. |
| DMSO | Up to 10 mM | Gentle warming may be required. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 436.91 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM solution, 4.37 mg of this compound is required.
-
Aliquot DMSO: In a sterile tube, add the calculated volume of anhydrous DMSO.
-
Add this compound: Carefully add the weighed this compound powder to the DMSO.
-
Dissolve the compound:
-
Cap the tube securely and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Vortex again after warming.
-
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C for long-term use. For short-term storage (1-2 weeks), 4°C is acceptable.
Preparation of an Aqueous Stock Solution
This protocol outlines the preparation of an aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate the required mass: Use the same formula as in the DMSO protocol to determine the necessary mass of this compound.
-
Aliquot water: Add the calculated volume of nuclease-free water to a sterile tube.
-
Add this compound: Transfer the weighed powder to the tube containing water.
-
Dissolve the compound:
-
Securely cap the tube and vortex thoroughly.
-
Gentle warming in a water bath at 37°C for 10-15 minutes can facilitate dissolution.
-
Periodically vortex the solution during the warming process until the compound is fully dissolved.
-
-
Storage: Store the aqueous stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Visualized Workflow: Stock Solution Preparation
Caption: Workflow for the dissolution of this compound.
References
DV-7028 Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with a Ki value of 22 nM.[1] It demonstrates no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors, highlighting its specificity.[1][2] This compound has been shown to inhibit collagen-induced serotonin (B10506) secretion and platelet aggregation, making it a valuable tool for research in thrombosis and cardiovascular diseases.[1][3] Studies in rat models have indicated its efficacy in inhibiting arterial thrombus formation, but not venous thrombosis.[1][3]
This document provides detailed application notes, including solubility data and protocols for the use of this compound in in vitro research settings.
Physicochemical Properties and Solubility
This compound is supplied as a solid with a molecular weight of 436.91 g/mol and a chemical formula of C₂₁H₂₅FN₄O₃·HCl.[1] For experimental use, proper solubilization is crucial. The solubility of this compound in commonly used laboratory solvents is summarized in the table below.
| Solvent | Solubility | Method |
| DMSO | Soluble to 10 mM | With gentle warming |
| Water | Soluble to 10 mM | With gentle warming |
| Table 1: Solubility of this compound. [1] |
Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action of DV-7028 is the blockade of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor by its endogenous ligand, serotonin (5-HT), typically initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By antagonizing this receptor, DV-7028 inhibits these downstream signaling events, which are implicated in processes such as platelet aggregation and smooth muscle contraction.
Figure 1. 5-HT2A Receptor Signaling Pathway and Inhibition by DV-7028.
Experimental Protocols
The following are representative protocols for the use of this compound in in vitro platelet aggregation studies. These should be adapted based on specific experimental needs and cell types.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, add 2.29 mL of DMSO to 10 mg of this compound (MW: 436.91 g/mol ).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
Protocol 2: In Vitro Platelet Aggregation Assay using Platelet-Rich Plasma (PRP)
This protocol is designed to assess the inhibitory effect of DV-7028 on platelet aggregation induced by agonists like collagen or ADP.
Materials:
-
Freshly drawn human or animal whole blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution (10 mM in DMSO)
-
Platelet aggregation agonist (e.g., Collagen, ADP)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for a specified time (e.g., 3-5 minutes) at 37°C with continuous stirring in the aggregometer cuvettes.
-
Induction of Aggregation: Add the platelet aggregation agonist (e.g., collagen at a subthreshold concentration) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes using the platelet aggregometer. The percentage of aggregation is calculated relative to the PPP reference.
-
Data Analysis: Plot the percentage of inhibition of platelet aggregation against the concentration of this compound to determine the IC₅₀ value.
Figure 2. Experimental Workflow for In Vitro Platelet Aggregation Assay.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-HT2A receptor antagonists on human platelet activation in blood exposed to physiologic stimuli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DV-7028 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of DV-7028 hydrochloride, a selective 5-HT2A receptor antagonist. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.
Compound Information
This compound is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor. It has been shown to inhibit collagen-induced serotonin secretion and platelet aggregation.[1] Its selectivity makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 436.91 g/mol | [[“]] |
| Molecular Formula | C₂₁H₂₅FN₄O₃·HCl | [[“]] |
| CAS Number | 133364-62-2 | [[“]] |
| Purity | ≥99% | [[“]] |
| Solubility | Soluble to 10 mM in water with gentle warming. Soluble to 10 mM in DMSO with gentle warming. | [[“]] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [[“]] |
Experimental Protocols
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols detail the steps for preparing this compound stock solutions in both aqueous and organic solvents.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Pipettes and sterile filter tips
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is required.
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 436.91 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM solution, you would need 4.37 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolve the compound: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of sterile, nuclease-free water.
-
Aid dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Vortex again to ensure complete dissolution.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro cell-based assays.
-
Calculate the required mass: Use the same formula as in the aqueous solution protocol.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolve the compound: Transfer the powder to a sterile microcentrifuge tube and add the desired volume of molecular biology grade DMSO.
-
Aid dissolution: Vortex the solution thoroughly for 1-2 minutes. Gentle warming (37°C) can be used if necessary to achieve complete dissolution.
-
Storage: Aliquot the DMSO stock solution and store at -20°C. DMSO solutions can typically be stored for extended periods at this temperature.
Visualizations
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway: Inhibition of 5-HT2A Receptor-Mediated Platelet Aggregation
DV-7028 acts as a selective antagonist at the 5-HT2A receptor on platelets. During platelet activation, for instance by collagen, serotonin is released from dense granules. This released serotonin can then act on 5-HT2A receptors on neighboring platelets, amplifying the aggregation response. DV-7028 blocks this amplification loop, thereby inhibiting platelet aggregation.
Caption: DV-7028 inhibits the 5-HT2A receptor, blocking serotonin-mediated amplification of platelet aggregation.
References
Application Notes and Protocols: DV-7028 Hydrochloride Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2] The 5-HT2A receptor, a G-protein coupled receptor, is a key player in a multitude of physiological and pathological processes, including vasoconstriction, platelet aggregation, and neurotransmission. As a selective antagonist, DV-7028 holds therapeutic potential in cardiovascular diseases, thrombosis, and other conditions associated with 5-HT2A receptor overactivation.[2]
These application notes provide a comprehensive overview of the dose-response analysis of this compound. Included are summaries of its pharmacological effects, detailed protocols for in vitro dose-response assessment, and illustrative diagrams of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in vivo and ex vivo dose-dependent effects of this compound.
Table 1: In Vivo Cardiovascular Effects of DV-7028 in Rats [1]
| Parameter | Dose (mg/kg, i.v.) | Observed Effect |
| Mean Arterial Blood Pressure | 0.1 | Significant, dose-dependent decrease |
| Mean Arterial Blood Pressure | 1.0 | More pronounced decrease |
| Heart Rate | 0.1 - 1.0 | Induced bradycardia (vagally mediated) |
| Serotonin-induced Pressor Effect | 0.01 | Inhibition |
| Serotonin-induced Pressor Effect | 0.1 | Stronger inhibition |
Table 2: Ex Vivo and In Vitro Antagonistic Activity of DV-7028 [1][2]
| Experimental Model | Parameter | Value |
| Isolated Perfused Rat Hindlegs | IC50 (inhibition of serotonin (B10506) pressor effect) | 0.032 ± 0.004 µM |
| Rat Perfused Tail Artery | pA2 value | 7.92 |
| Collagen-induced Serotonin Secretion in Washed Platelets | - | Dose-dependent inhibition |
| Collagen-induced Platelet Aggregation | - | Inhibition |
| Serotonin-induced Platelet Aggregation (in presence of ADP) | - | Diminished |
Signaling Pathway of this compound
DV-7028 acts as an antagonist at the 5-HT2A receptor, thereby blocking the downstream signaling cascade initiated by serotonin (5-HT). The binding of serotonin to the 5-HT2A receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction and platelet aggregation. DV-7028 competitively binds to the 5-HT2A receptor, preventing serotonin from initiating this cascade.
Caption: Mechanism of DV-7028 as a 5-HT2A receptor antagonist.
Experimental Protocols
In Vitro Dose-Response Analysis of DV-7028 using a Calcium Flux Assay
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit serotonin-induced calcium influx in a cell line expressing the human 5-HT2A receptor.
Materials:
-
Human cell line stably expressing the 5-HT2A receptor (e.g., HEK293-5HT2A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (5-HT)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the 5-HT2A expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the DV-7028 stock solution in assay buffer to create a range of concentrations to be tested (e.g., 10-point dilution series from 1 µM to 0.1 nM).
-
Prepare a stock solution of serotonin in assay buffer. The final concentration used should be the EC80 (the concentration that elicits 80% of the maximal response), which should be determined in a separate experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the calcium-sensitive fluorescent dye solution to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Incubation:
-
After dye loading, wash the cells twice with assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same concentration of DMSO as the highest DV-7028 concentration).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Measurement of Calcium Flux:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject the EC80 concentration of serotonin into each well and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the absence of DV-7028 (serotonin alone) as 100% and the response in the absence of serotonin as 0%.
-
Plot the normalized response against the logarithm of the DV-7028 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for DV-7028 Hydrochloride in Platelet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2] In the context of platelet function, the 5-HT2A receptor plays a crucial role in amplifying platelet aggregation and promoting thrombus formation. Serotonin (B10506), released from dense granules of activated platelets, acts on this receptor to enhance platelet responses to other agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP).[[“]][[“]] this compound, by blocking this receptor, presents a valuable tool for investigating the role of serotonin in platelet physiology and pathology, and for the development of novel antiplatelet therapies.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in key platelet function assays.
Mechanism of Action
This compound competitively inhibits the binding of serotonin to the 5-HT2A receptor on the platelet surface. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this pathway is an amplification of platelet activation, including granule secretion, shape change, and aggregation. By blocking the 5-HT2A receptor, this compound effectively dampens this amplification loop, thereby inhibiting platelet aggregation induced by stimuli that involve serotonin release, such as collagen.[1] It has been observed to inhibit collagen-induced platelet aggregation and diminish serotonin-induced aggregation in the presence of a sensitizing, non-aggregating amount of ADP.[1] However, it does not appear to affect platelet aggregation directly induced by ADP.[1]
Data Presentation
Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation
| DV-7028 Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | 0 | |
| User-defined conc. 1 | ||
| User-defined conc. 2 | ||
| User-defined conc. 3 | ||
| User-defined conc. 4 |
Table 2: Effect of this compound on Serotonin-Potentiated ADP-Induced Platelet Aggregation
| DV-7028 Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | 0 | |
| User-defined conc. 1 | ||
| User-defined conc. 2 | ||
| User-defined conc. 3 | ||
| User-defined conc. 4 | ||
| Note: This assay would use a sub-threshold concentration of ADP in the presence of serotonin to induce aggregation. |
Table 3: Effect of this compound on Collagen-Induced Serotonin Release
| DV-7028 Concentration (µM) | Serotonin Release (ng/10^8 platelets) | Inhibition (%) |
| 0 (Vehicle Control) | 0 | |
| User-defined conc. 1 | ||
| User-defined conc. 2 | ||
| User-defined conc. 3 | ||
| User-defined conc. 4 |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol is adapted for the evaluation of this compound's effect on agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (e.g., Collagen, ADP, Serotonin)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate (B86180)
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP if necessary.
b. Platelet Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette an appropriate volume of PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a recommended pre-incubation time of 3-5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., collagen, or a combination of serotonin and a sub-threshold concentration of ADP) to initiate aggregation.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
Determine the maximum percentage of aggregation for each sample.
Serotonin Release Assay
This protocol outlines the measurement of serotonin released from platelets upon activation and the inhibitory effect of this compound.
Materials:
-
This compound
-
Collagen
-
Washed platelets
-
[³H]-Serotonin (radiolabeled) or reagents for ELISA/HPLC-based detection
-
Imipramine (B1671792) (to prevent serotonin reuptake)
-
Formaldehyde or other stopping solution
-
Scintillation counter (for radiolabeled assay) or appropriate detection instrument
Procedure:
a. Preparation of Washed Platelets:
-
Prepare PRP as described in the LTA protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Centrifuge at 700-800 x g for 10-15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and allow them to rest.
b. Serotonin Release Measurement:
-
Incubate the washed platelets with [³H]-Serotonin for 30-60 minutes at 37°C to allow for uptake.
-
Wash the platelets to remove unincorporated [³H]-Serotonin.
-
Resuspend the labeled platelets in buffer.
-
Pre-incubate the platelets with this compound or vehicle control and imipramine for 3-5 minutes at 37°C.
-
Add collagen to stimulate the platelets.
-
After a defined incubation period (e.g., 5 minutes), stop the reaction by adding ice-cold formaldehyde.
-
Centrifuge the samples to pellet the platelets.
-
Measure the amount of [³H]-Serotonin in the supernatant using a scintillation counter.
-
Determine the percentage of serotonin release relative to the total amount incorporated by the platelets.
Visualizations
Caption: Signaling pathway of 5-HT2A receptor antagonism by DV-7028 HCl.
References
Application Notes and Protocols for DV-7028 Hydrochloride in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a potent and selective 5-hydroxytryptamine receptor 2A (5-HT2A) antagonist.[1][2] It has demonstrated significant antithrombotic effects in preclinical animal models, particularly in arterial thrombosis.[1][2] These application notes provide detailed protocols for utilizing this compound in established rat and canine models of thrombosis, along with its mechanism of action and key efficacy data.
Mechanism of Action
This compound exerts its antithrombotic effect by selectively blocking the 5-HT2A receptor on platelets.[1][2] This antagonism inhibits two crucial processes in thrombus formation:
-
Inhibition of Serotonin-Amplified Platelet Aggregation: Serotonin (B10506), released from dense granules of activated platelets, normally binds to 5-HT2A receptors on neighboring platelets, amplifying the aggregation response. DV-7028 blocks this pathway, thereby reducing the overall aggregation of platelets at the site of vascular injury.
-
Inhibition of Collagen-Induced Serotonin Secretion: DV-7028 has been shown to inhibit the secretion of serotonin from platelets that is induced by collagen, a key initiator of thrombosis upon exposure at sites of endothelial damage.[2]
It is important to note that DV-7028 does not affect the uptake of serotonin by platelets.[2] Its selective action on the 5-HT2A receptor makes it a targeted antithrombotic agent.
Data Presentation
Efficacy of this compound in a Canine Model of Coronary Thrombosis
| Treatment Group | N | Thrombus Weight Reduction | Reference |
| DV-7028 | 12 | 51% | [3] |
| Saline (Control) | 11 | - | [3] |
| Aspirin (B1665792) | 10 | No significant prevention | [3] |
Combination Therapy in a Canine Model of Cyclic Flow Reductions
| Treatment | N | Effect on Cyclic Flow Reductions (CFRs) | Reference |
| DV-7028 (0.1 mg/kg) | - | 77% reduction in frequency | [4] |
| DV-7028 (0.1 mg/kg) + Aspirin (1 mg/kg) | 4 | Complete abolishment of remaining CFRs in 3 of 4 animals | [4] |
| DV-7028 + Heparin (200 U/kg) | 5 | Abolished remaining CFRs in 4 of 5 animals | [4] |
Experimental Protocols
Rat Model of Arterial Thrombosis: Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol is adapted from established methods for inducing arterial thrombosis in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Filter paper strips
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a stable level of anesthesia throughout the procedure.
-
Surgical Preparation:
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully separate the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously at the desired dose. A dose of 1 mg/kg has been shown to be effective.
-
-
Thrombosis Induction:
-
Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
-
Monitoring and Data Collection:
-
Continuously monitor blood flow using the Doppler flow probe.
-
The time to occlusion (cessation of blood flow) is a key parameter to record.
-
After a set period, the arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Canine Model of Coronary Artery Thrombosis
This protocol is a synthesized representation based on descriptions of canine coronary thrombosis models used in studies with DV-7028.[3][4]
Materials:
-
Mongrel dogs of either sex
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Electromagnetic flow probe
-
Small catheter
-
Collagen powder
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog, intubate, and provide artificial respiration.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place an electromagnetic flow probe around the LAD to monitor coronary blood flow.
-
-
Thrombosis Induction:
-
Induce endothelial injury at the isolated LAD segment.
-
Partially occlude the artery distal to the injury site.
-
Insert a small catheter filled with collagen powder into the injured and partially occluded segment to initiate thrombus formation.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously. A typical dosing regimen is a bolus of 0.1 mg/kg followed by a continuous infusion of 0.3 mg/kg/h.[3]
-
-
Monitoring and Data Collection:
-
Continuously monitor coronary blood flow to observe changes indicative of thrombus formation and the effects of the treatment.
-
Hemodynamic parameters such as blood pressure and heart rate should also be monitored.
-
At the end of the experiment, the coronary artery segment can be excised to determine the weight of the thrombus.
-
Conclusion
This compound is a promising antithrombotic agent with a selective mechanism of action. The protocols outlined above provide a framework for evaluating its efficacy in well-established animal models of arterial thrombosis. These models are crucial for further preclinical development and for understanding the therapeutic potential of 5-HT2A receptor antagonists in thrombotic diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DV-7028 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DV-7028 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with a Ki value of 22 nM for 5-HT2 receptors.[1][2] It demonstrates no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors.[1] Its biological activity includes the inhibition of collagen-induced serotonin (B10506) secretion and platelet aggregation, and it has been shown to inhibit arterial thrombus formation in rat models.[1][3] These application notes provide detailed information on the storage, stability, and handling of this compound to ensure its integrity for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 436.91 g/mol | [1] |
| Molecular Formula | C₂₁H₂₅FN₄O₃·HCl | [1] |
| CAS Number | 133364-62-2 | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 10 mM in water with gentle warming. Soluble to 10 mM in DMSO with gentle warming. | [1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. There are some discrepancies in the recommended storage temperatures from different suppliers. A conservative approach is recommended to ensure long-term stability.
Table 2.1: Recommended Storage Conditions
| Condition | Temperature | Duration | Recommendation |
| Short-term Storage | Room Temperature (RT) | Weeks | Store in a desiccator.[1] |
| Short to Mid-term Storage | -4°C | 1-2 weeks | For prepared solutions or frequent use. |
| Long-term Storage | -20°C | 1-2 years | Recommended for the solid compound.[4] |
Key Stability Considerations:
-
Hygroscopicity: As a hydrochloride salt, DV-7028 may be hygroscopic. It is essential to store it in a desiccated environment to prevent degradation from moisture.
-
Light Sensitivity: While specific data is unavailable, it is good practice to protect the compound from light by storing it in an amber vial or a dark location.
-
Solution Stability: Solutions of this compound should be prepared fresh for optimal results. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. The stability of the compound in various solvents over time has not been extensively reported.
Handling and Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
-
Spills: In case of a spill, avoid generating dust. Clean the area with an appropriate solvent and dispose of the waste according to institutional guidelines.
-
Disposal: Dispose of unused compound and waste materials in accordance with local, state, and federal regulations.
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate solvent (e.g., water or DMSO) to the desired concentration.
-
If necessary, gently warm the solution to aid in dissolution.[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For long-term storage, filter-sterilize the solution and store in aliquots at -20°C.
4.2. Protocol for Assessing Compound Stability (Example)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Sample Preparation: Prepare multiple identical aliquots of a known concentration of this compound in the desired solvent.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light, exposure to air).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results from the different storage conditions and time points to the initial (time 0) sample to determine the extent of degradation.
Signaling Pathway
This compound acts as a selective antagonist at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), primarily couples to Gαq to initiate a signaling cascade.
Figure 1. Simplified 5-HT2A receptor signaling pathway.
Conclusion
This compound is a valuable research tool for studying the 5-HT2A receptor. Adherence to the storage, handling, and experimental guidelines outlined in these application notes will help to ensure the reliability and reproducibility of experimental results. Due to conflicting information on optimal long-term storage, it is recommended to store the solid compound at -20°C in a desiccated, dark environment.
References
Application Notes and Protocols for Sterile Filtration of DV-7028 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DV-7028 hydrochloride is a selective 5-HT2A receptor antagonist with potential applications in thrombosis research.[1] For in-vitro and in-vivo studies, ensuring the sterility of this compound solutions is critical to prevent microbial contamination, which can compromise experimental results and lead to adverse effects. This document provides a detailed protocol for the sterile filtration of this compound, a common and effective method for sterilizing heat-sensitive solutions.
The following protocols and data are intended for research and development purposes. It is essential to perform appropriate validation and stability studies for specific applications.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate filtration strategy.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 436.91 g/mol | |
| Formula | C₂₁H₂₅FN₄O₃·HCl | |
| Solubility | Soluble to 10 mM in water with gentle warming. Soluble to 10 mM in DMSO with gentle warming. | |
| Purity | ≥99% | |
| Storage | Desiccate at room temperature. |
Experimental Protocol: Sterile Filtration of this compound
This protocol outlines the steps for preparing and sterile filtering a solution of this compound.
Materials
-
This compound powder
-
Sterile, pyrogen-free solvent (e.g., Water for Injection, DMSO)
-
Sterile syringe filters (0.22 µm pore size). Recommended membrane materials include Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) due to their low protein binding characteristics, which can be advantageous for small molecules as well.[2]
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Water bath or heating block (optional, for gentle warming)
Pre-Filtration Procedure: Solution Preparation
-
Calculate the required mass of this compound based on the desired final concentration and volume.
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Aseptically add the desired volume of sterile solvent to a sterile container.
-
Slowly add the this compound powder to the solvent while vortexing to facilitate dissolution.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution, as indicated by its solubility profile. Do not overheat, as this may degrade the compound.
-
Visually inspect the solution to ensure complete dissolution and the absence of particulates.
Filtration Procedure
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the prepared this compound solution into the syringe.
-
Hold the syringe with the filter pointing downwards into a sterile collection vial.
-
Apply gentle, steady pressure to the syringe plunger to push the solution through the filter. Avoid excessive pressure, which could rupture the filter membrane.
-
Collect the sterile filtrate in the aseptic collection vial.
-
Label the sterile vial clearly with the compound name, concentration, solvent, date of preparation, and "Sterile."
Post-Filtration and Storage
-
Store the sterile solution under appropriate conditions. While the powder is stored at room temperature, the stability of the solution at various temperatures should be determined empirically. For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, though freeze-thaw stability should be verified.
-
Perform a filter integrity test after filtration, if required by the experimental or quality control standards, to ensure the filter was not compromised during the process.
Diagrams
Experimental Workflow for Sterile Filtration
The following diagram illustrates the key steps in the sterile filtration process for this compound.
Signaling Pathway of DV-7028
DV-7028 is a selective antagonist of the 5-HT2A receptor. The diagram below shows its inhibitory action on a simplified signaling pathway initiated by serotonin (B10506) (5-HT).
Troubleshooting and Considerations
-
Filter Clogging: If the filter clogs, it may be due to undissolved particles or the concentration of the solution being too high. Ensure the compound is fully dissolved before filtration. Pre-filtration with a larger pore size filter (e.g., 0.45 µm) may be necessary for solutions with a high particulate load.
-
Compound Loss: Some of the compound may be retained by the filter membrane. The extent of this loss depends on the filter material and the physicochemical properties of the compound. For quantitative studies, it may be necessary to determine the amount of compound lost during filtration.
-
Solvent Compatibility: Ensure that the chosen filter membrane is compatible with the solvent used to dissolve this compound. While PES and PVDF are broadly compatible, always check the manufacturer's specifications. For organic solvents like DMSO, a PTFE filter may be more appropriate.[3]
-
Sterility: Always use aseptic techniques to prevent contamination of the final product. The sterile filtration process should be performed in a controlled environment such as a laminar flow hood.[2]
References
Troubleshooting & Optimization
troubleshooting DV-7028 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with DV-7028 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?
A1: This is a common phenomenon known as "crashing out," which often occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[1] The primary reason is that the final concentration of this compound in the media exceeds its aqueous solubility limit. While this compound is soluble in DMSO, its solubility in the aqueous environment of the media is significantly lower.
Q2: My this compound solution appeared fine initially, but I noticed a precipitate after a few hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture incubators:
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that affect the solubility of the compound.[1]
-
pH Shifts: The metabolic activity of cells can alter the pH of the culture medium over time. As a hydrochloride salt, the solubility of DV-7028 can be pH-dependent.[2] A shift towards a more neutral or alkaline pH can decrease the solubility of some hydrochloride salts.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming less soluble complexes over time.[1]
-
Media Evaporation: In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]
Q3: Can I filter the media to remove the precipitate?
A3: Filtering the media to remove the precipitate is not recommended. The precipitate is your compound of interest, so filtering it out will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable.[1] It is crucial to address the root cause of the precipitation.
Q4: How does the presence of serum in the media affect the solubility of this compound?
A4: Serum contains proteins, such as albumin, that can bind to small molecules and help to keep them in solution.[1] This can increase the apparent solubility of this compound in the media. However, this effect has its limits, and at high concentrations, the compound can still precipitate.
Troubleshooting Guide
If you are experiencing precipitation with this compound, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the cell culture medium is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Improper Dilution Method | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and localized high concentrations, leading to precipitation. | Perform a serial dilution. Add the compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[1] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1] |
| pH of the Media | The solubility of hydrochloride salts can be pH-dependent, with higher solubility at a lower pH.[2] Standard cell culture media is typically buffered around pH 7.2-7.4. | Ensure your media is properly buffered. For persistent issues, consider a media formulation with a slightly lower pH, if compatible with your cells. |
| Interaction with Media Components | Components in the media, such as salts and proteins, can interact with this compound, leading to the formation of insoluble complexes.[3] | If possible, try a different basal media formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required stock concentration. Based on the provided data, this compound is soluble up to 10 mM in DMSO with gentle warming.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
-
Prepare a serial dilution of your this compound stock solution in your complete cell culture medium (including serum, if applicable) in a 96-well plate. Start with your desired highest working concentration and perform 2-fold serial dilutions.
-
Include a "media only" control and a "vehicle control" (media with the highest corresponding concentration of DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., 0, 2, 6, and 24 hours) under a microscope.
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the controls indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound under your experimental conditions.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.91 g/mol | |
| Formula | C21H25FN4O3.HCl | |
| Solubility | Soluble to 10 mM in water with gentle warmingSoluble to 10 mM in DMSO with gentle warming | |
| Purity | ≥99% | |
| Storage | Desiccate at Room Temperature |
Visualizations
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Caption: The signaling pathway showing DV-7028 HCl as a 5-HT2A receptor antagonist.
References
Technical Support Center: DV-7028 Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DV-7028 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Based on available data, this compound is soluble up to 10 mM in both water and DMSO, but this may require gentle warming to fully dissolve.[1] The molecular weight of this compound is 436.91 g/mol .[1][2]
Q2: My this compound is not dissolving completely in water at the desired concentration. What could be the issue?
A2: Several factors can affect the solubility of this compound. As a hydrochloride salt, its solubility can be influenced by the common ion effect, especially in acidic solutions like gastric acid, which may suppress dissolution.[3] Additionally, the formation of less soluble polymorphs or hydrates can occur. Forcing dissolution at a concentration higher than its intrinsic solubility limit without optimization will result in a suspension rather than a true solution.
Q3: What general strategies can I employ to improve the solubility of this compound?
A3: A variety of techniques can be used to enhance the solubility of poorly soluble drugs, including hydrochloride salts.[4][5] These methods are broadly categorized as physical modifications, chemical modifications, and the use of formulation excipients.[5]
-
Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[5][6]
-
Chemical Modifications: Adjusting the pH of the solvent is a primary method for ionizable drugs like this compound.[7] The use of buffers can help maintain an optimal pH for solubility.[5]
-
Formulation Strategies: The use of co-solvents, surfactants, or complexing agents like cyclodextrins can significantly improve solubility.[6][7][8]
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Initial Solubility Assessment
If you are experiencing difficulty dissolving this compound, consider the following initial steps.
Troubleshooting Workflow for this compound Solubility
Caption: A workflow to troubleshoot initial solubility issues with this compound.
Solubility Enhancement Techniques
If basic troubleshooting does not yield a clear solution, the following experimental approaches can be systematically evaluated.
| Technique | Principle | Potential Advantages for DV-7028 HCl | Considerations |
| pH Adjustment | For ionizable drugs, altering the pH can increase the proportion of the more soluble ionized form.[7] | As a hydrochloride salt of a basic compound, increasing the pH towards neutral or slightly basic may improve solubility. | The pH must be compatible with experimental conditions and the stability of the compound.[7] |
| Co-solvency | Adding a water-miscible organic solvent can increase the solubility of lipophilic compounds.[7] | DV-7028 has a complex organic structure, suggesting that co-solvents could be effective. | The chosen co-solvent must be compatible with the experimental system (e.g., cell culture). Precipitation can occur upon dilution in aqueous media.[7] |
| Use of Excipients | Surfactants can form micelles to encapsulate and solubilize hydrophobic drugs. Cyclodextrins can form inclusion complexes.[5][6] | These methods can significantly increase aqueous solubility. | Excipients can have their own biological effects and must be carefully selected and controlled for. |
| Particle Size Reduction | Increasing the surface area by reducing particle size can enhance the dissolution rate.[5][6] | This is a fundamental approach to improve the rate of dissolution. | This may not increase the equilibrium solubility but can help the compound dissolve faster.[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines a method to determine the optimal pH for dissolving this compound in an aqueous buffer.
-
Preparation of Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate-buffered saline) with pH values ranging from 6.0 to 8.0 in 0.5 unit increments.
-
Stock Solution Preparation: Attempt to prepare a concentrated stock solution of this compound (e.g., 20 mM) in each buffer.
-
Dissolution: Add the calculated amount of this compound to each buffer. Vortex briefly and then incubate at a controlled temperature (e.g., 37°C) with gentle agitation for 30 minutes.
-
Observation: Visually inspect each solution for complete dissolution.
-
Quantification (Optional): If visual inspection is inconclusive, centrifuge the samples to pellet any undissolved solid. Measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
Logical Relationship of pH and Solubility for a Basic HCl Salt
Caption: The effect of pH on the solubility of a basic hydrochloride salt like DV-7028.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes the use of a water-miscible co-solvent to improve the solubility of this compound.
-
Co-solvent Selection: Choose a biologically compatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% of the selected co-solvent. Ensure it dissolves completely.
-
Prepare a series of co-solvent/water (or buffer) mixtures (e.g., 50%, 25%, 10%, 5% v/v co-solvent).
-
-
Solubility Testing:
-
Add a known excess amount of this compound to each co-solvent/water mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
-
Analysis: Centrifuge the samples to pellet undissolved compound. Analyze the supernatant to determine the solubility in each mixture.
-
Dilution Test: For the most promising co-solvent mixture, perform a serial dilution into your final aqueous experimental medium to check for any precipitation.
Disclaimer: The information provided in this technical support guide is for research purposes only. The suggested protocols are general guidelines and should be adapted to your specific experimental needs. It is recommended to perform small-scale pilot experiments to determine the optimal solubilization strategy for your application.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rjpdft.com [rjpdft.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
DV-7028 hydrochloride degradation and how to prevent it
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of DV-7028 hydrochloride and strategies to prevent it. The information provided is based on general chemical principles and data from structurally related compounds, as specific degradation studies on this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a selective 5-HT2A receptor antagonist. For optimal stability, it is recommended to store the solid compound in a desiccated environment at room temperature (RT) or at -20°C.[1] Always refer to the certificate of analysis for batch-specific storage recommendations.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a piperidine (B6355638) ring, a benzoylpiperidine moiety, and a triazine-dione system, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide-like bonds within the triazine-dione ring and the ketone in the benzoyl group could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The piperidine ring and the tertiary amine nitrogen can be prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides.
-
Photodegradation: The benzoyl group contains a chromophore that can absorb UV light, potentially leading to photodegradation. Compounds with similar structures are known to be susceptible to UV light degradation.
Q3: How can I prepare a stable stock solution of this compound?
For short-term storage, dissolve this compound in a suitable solvent such as DMSO or water with gentle warming.[2] It is advisable to prepare fresh solutions for each experiment. For longer-term storage of solutions, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability in aqueous solution may be pH-dependent; therefore, using a buffered solution might enhance stability.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially related to its degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in stock solutions or during the experiment. | 1. Prepare fresh solutions: Always prepare solutions fresh before use. 2. Check storage conditions: Ensure the solid compound and stock solutions are stored as recommended (desiccated, protected from light, appropriate temperature). 3. Evaluate solvent stability: If using aqueous buffers, assess the stability of this compound at the specific pH of your buffer over the duration of your experiment. 4. Protect from light: Conduct experiments under subdued light or use amber-colored vials and tubes. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Perform a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Optimize chromatographic method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. 3. Review handling procedures: Identify any steps in your workflow where the compound might be exposed to harsh conditions (e.g., high temperature, extreme pH). |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm solubility: Check the solubility of this compound in your chosen solvent at the desired concentration. Gentle warming may be required for dissolution.[2] 2. Adjust pH: The hydrochloride salt's solubility is often pH-dependent. Adjusting the pH of the solution might improve solubility. 3. Filter the solution: If precipitation is observed after storage, it could be due to degradation. It is best to use freshly prepared solutions. |
Prevention of Degradation
Proactive measures can significantly minimize the degradation of this compound.
| Factor | Prevention Strategy |
| Hydrolysis | - Store the compound in a desiccated environment. - For solutions, use aprotic solvents like DMSO for long-term storage. - If aqueous solutions are necessary, prepare them fresh and consider using buffered solutions at a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions. |
| Oxidation | - Store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. - Use high-purity solvents that are free of peroxides. - Avoid contact with trace metals; use high-quality glassware. - Consider the addition of antioxidants to the formulation if compatible with the experimental setup. |
| Photodegradation | - Store the solid compound and its solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil. - Minimize exposure to ambient and UV light during handling and experiments. |
| Thermal Degradation | - Store the compound at the recommended temperature. - Avoid exposing the compound to high temperatures during dissolution or experimental procedures, unless specified. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period.
-
Withdraw samples at different time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, withdraw a sample, dissolve the solid sample in the solvent, and dilute both samples with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the solid this compound and the stock solution to UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
At the end of the exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed and control samples using a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a common starting point.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: DV-7028 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with DV-7028 hydrochloride.
Frequently Asked Questions (FAQs)
1. Why am I observing high variability in the IC50 values of this compound in my platelet aggregation assays?
Inconsistent IC50 values for this compound can arise from several factors related to experimental setup and execution. Key areas to investigate include:
-
Platelet Preparation and Handling: Platelets are sensitive to mechanical stress and temperature changes. Ensure consistent and gentle isolation procedures. Prolonged storage of platelet-rich plasma (PRP) can lead to spontaneous activation and a decline in responsiveness.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., collagen, ADP with serotonin) is critical. Inconsistent agonist preparation or potency can directly impact the inhibitory effect of DV-7028.
-
Incubation Times: The pre-incubation time of platelets with this compound before agonist addition is crucial for achieving equilibrium. Ensure this timing is consistent across all experiments.
-
Compound Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved according to the recommended protocol.
2. I am seeing unexpected off-target effects at higher concentrations of this compound. Is this normal?
While this compound is a selective 5-HT2A receptor antagonist, high concentrations may lead to off-target effects. Published data indicates that at high doses, DV-7028 can induce hypotension and bradycardia through an unknown mechanism. It is crucial to determine the optimal concentration range for your specific experimental model to avoid these confounding effects. A dose-response curve should be established to identify the concentration at which DV-7028 exhibits selective 5-HT2A antagonism without significant off-target activity.
3. What is the best way to prepare and store this compound solutions to ensure stability and consistency?
Proper preparation and storage of this compound solutions are critical for reproducible results.
-
Solubility: this compound is soluble up to 10 mM in water and DMSO with gentle warming.
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO and store them at -20°C for long-term use. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
-
Working Solutions: When preparing working solutions, dilute the stock solution in the appropriate experimental buffer. Ensure the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that affects cell viability or function (typically <0.1%).
-
Storage: Solid this compound should be stored desiccated at room temperature.
4. My in-vivo experiments with this compound are showing inconsistent effects on thrombosis models. What could be the cause?
In vivo studies can be influenced by a variety of factors:
-
Pharmacokinetics: The route of administration, dose, and metabolism of DV-7028 can affect its bioavailability and efficacy.
-
Animal Model: The choice of animal model and the specific thrombosis induction method can influence the outcome. DV-7028 has been shown to be effective in arterial but not venous thrombosis models in rats.[1][2]
-
Anesthesia: The type of anesthetic used can have cardiovascular effects that may interact with the effects of DV-7028.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Platelet Aggregation
| Potential Cause | Troubleshooting Steps |
| Improper Platelet Handling | Standardize the protocol for blood collection and platelet-rich plasma (PRP) preparation. Minimize mechanical agitation and maintain a consistent temperature (37°C). Use fresh PRP for each experiment. |
| Variable Agonist Activity | Prepare fresh agonist solutions for each experiment. Validate the potency of each new batch of agonist. Ensure the sub-threshold concentration of the co-agonist (e.g., ADP) is consistent.[3] |
| Inaccurate Drug Concentration | Confirm the complete dissolution of this compound. Use a calibrated pipette for serial dilutions. Prepare fresh working solutions for each experiment. |
| Incorrect Incubation Time | Optimize and standardize the pre-incubation time of platelets with this compound before adding the agonist. A typical pre-incubation time is 3-5 minutes.[4][5] |
Issue 2: Lack of Effect in Cellular Assays (e.g., Calcium Mobilization)
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Ensure the cell line used expresses a sufficient level of the 5-HT2A receptor. Verify receptor expression using techniques like Western blot or qPCR. |
| Cell Health | Use cells within a low passage number and ensure high viability (>95%). Culture conditions should be consistent. |
| Assay Sensitivity | Optimize the concentration of the calcium indicator dye and the serotonin (B10506) stimulation. Ensure the detection instrument is properly calibrated. |
| Incorrect Buffer Composition | The presence of calcium in the extracellular buffer is crucial for measuring the full calcium response (influx). Ensure the buffer composition is appropriate for the assay. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., hirudin).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Experimental Setup:
-
Pre-warm PRP and isotonic saline solution to 37°C.
-
In an aggregometer cuvette, mix 300 µL of PRP with 300 µL of pre-warmed isotonic saline containing either this compound at the desired concentration or vehicle (e.g., 0.1% DMSO).
-
Pre-incubate the mixture for 3-5 minutes at 37°C with continuous stirring.
-
-
Induce Aggregation:
-
Add the platelet agonist. For serotonin-dependent aggregation, a sub-threshold concentration of a primary agonist like ADP or collagen is used in conjunction with serotonin. For example, 1.6 µM ADP and 6 µM 5-HT.[4]
-
Record the change in light transmission for 6 minutes to measure platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Serotonin-Induced Calcium Mobilization Assay
-
Cell Preparation:
-
Culture cells expressing the 5-HT2A receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) to an appropriate confluency.
-
Harvest the cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
-
Loading with Calcium Indicator:
-
Resuspend the cells in the buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM) and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Response:
-
Place the cell suspension in a fluorometer cuvette or a microplate reader equipped for fluorescence measurement.
-
Record the baseline fluorescence for a short period.
-
Add this compound or vehicle and incubate for a defined period.
-
Add serotonin to stimulate the 5-HT2A receptor and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Determine the inhibitory effect of this compound on the serotonin-induced calcium response.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro experiments.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. DV 7028 hydrochloride | CAS 133364-62-2 | DV7028 HCl | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antibody Targeting the Second Extracellular Loop of the Serotonin 5-HT2A Receptor Inhibits Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
DV-7028 Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of DV-7028 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2] It exerts its effects by blocking the binding of serotonin (B10506) to this receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the known off-target effects of this compound?
The most prominent off-target effects reported for DV-7028 are cardiovascular.[1] At high doses, it can induce hypotension (a decrease in mean arterial blood pressure) and bradycardia (a slower heart rate).[1] The precise mechanism for these effects is currently unknown but appears to be independent of its 5-HT2A receptor antagonism.[1]
Q3: Does DV-7028 affect platelet function?
Yes, DV-7028 has been shown to inhibit platelet aggregation induced by collagen.[2] It also diminishes serotonin-induced platelet aggregation when a sensitizing amount of ADP is present.[2] However, it does not affect platelet aggregation induced by ADP alone or the uptake of serotonin into platelets.[2]
Q4: Is there a known kinase inhibition profile for DV-7028?
Currently, there is no publicly available, comprehensive kinase profiling data for this compound. Investigating the kinase inhibition profile is a crucial step in characterizing off-target effects for many small molecules. A generalized protocol for conducting such a screen is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Observed in Animal Models
Symptoms:
-
A significant drop in blood pressure (hypotension) after administration of DV-7028.
-
A noticeable decrease in heart rate (bradycardia) that is not dose-proportional to the expected 5-HT2A antagonism.
Possible Causes & Troubleshooting Steps:
-
High Dosage: The cardiovascular off-target effects of DV-7028 are more pronounced at higher doses.[1]
-
Action: Review your dosing calculations. Consider performing a dose-response study to identify the therapeutic window for 5-HT2A antagonism without significant cardiovascular side effects.
-
-
Vagal Nerve Involvement: The bradycardic effect of DV-7028 has been shown to be largely abolished by vagotomy in rats.[1]
-
Action: If your experimental model allows, consider investigating the role of the vagus nerve in the observed effects.
-
-
Anesthetic Interference: The type of anesthetic used can influence cardiovascular parameters.
-
Action: Ensure that the anesthetic regimen is consistent across all experimental groups and is known to have minimal interference with the cardiovascular system.
-
Issue 2: Inconsistent Results in Platelet Aggregation Assays
Symptoms:
-
Variable inhibition of collagen-induced platelet aggregation.
-
No effect on ADP-induced aggregation, which was expected.
Possible Causes & Troubleshooting Steps:
-
Agonist Specificity: DV-7028's inhibitory effect on platelet aggregation is specific to certain agonists. It inhibits collagen-induced aggregation and serotonin-sensitized ADP-induced aggregation but not ADP-induced aggregation alone.[2]
-
Action: Confirm the specific agonist you are using. For a positive control of DV-7028's action, use collagen or a combination of serotonin and a sub-threshold concentration of ADP.
-
-
Platelet Preparation: The quality and preparation of platelet-rich plasma (PRP) or washed platelets are critical.
-
Action: Ensure standardized and consistent procedures for blood collection (using appropriate anticoagulants) and platelet isolation to minimize spontaneous activation.
-
-
Compound Stability: The stability of DV-7028 in your assay buffer could be a factor.
-
Action: Prepare fresh solutions of DV-7028 for each experiment. Verify the solubility and stability of the compound in your specific experimental conditions.
-
Data Presentation
Table 1: Summary of Cardiovascular Effects of DV-7028 in Rats
| Parameter | Effect | Dose-Dependency | Notes | Reference |
| Mean Arterial Blood Pressure | Decrease (Hypotension) | Dose-dependent | Effect is less prominent in vagotomized rats. | [1] |
| Heart Rate | Decrease (Bradycardia) | Observed at higher doses | Almost completely abolished by vagotomy. | [1] |
Table 2: Effects of DV-7028 on Platelet Function
| Assay | Agonist | Effect of DV-7028 | Notes | Reference |
| Platelet Aggregation | Collagen | Inhibition | [2] | |
| Platelet Aggregation | ADP | No effect | [2] | |
| Platelet Aggregation | Serotonin + ADP (sub-threshold) | Inhibition | [2] | |
| Serotonin Uptake | No effect | [2] | ||
| Collagen-induced Serotonin Secretion | Collagen | Inhibition | Dose-dependent | [2] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Anesthetized Rats
-
Animal Preparation: Anesthetize male Wistar rats using an appropriate anesthetic (e.g., sodium pentobarbital).
-
Catheterization: Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of DV-7028.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record mean arterial blood pressure and heart rate.
-
Drug Administration: After a stabilization period, administer vehicle control followed by increasing doses of this compound intravenously.
-
Data Analysis: Record and analyze the changes in blood pressure and heart rate from baseline for each dose.
Protocol 2: Platelet Aggregation Assay
-
Blood Collection: Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Aggregation Measurement:
-
Pre-incubate PRP samples with either vehicle or different concentrations of DV-7028.
-
Add an agonist (e.g., collagen, ADP) to induce aggregation.
-
Measure the change in light transmittance using an aggregometer.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of DV-7028 compared to the vehicle control.
Protocol 3: Kinase Profiling Assay (Generalized)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: The vendor will typically perform the assays. This usually involves incubating the kinase, substrate (often a peptide), and ATP with the test compound (DV-7028) at one or more concentrations.
-
Activity Measurement: Kinase activity is measured, often by quantifying the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition of kinase activity by DV-7028 is calculated for each kinase in the panel. Results are often reported as the percent inhibition at a specific concentration or as IC50 values for significantly inhibited kinases.
Visualizations
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of DV-7028.
Caption: Troubleshooting workflow for unexpected cardiovascular effects of DV-7028.
References
optimizing DV-7028 hydrochloride incubation time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of DV-7028 hydrochloride in their experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][2][3] It functions by blocking the binding of serotonin to this receptor, thereby inhibiting its downstream signaling pathways. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins.[4][5] This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] By blocking the initial binding of serotonin, DV-7028 prevents these downstream events.
Q2: What is a recommended starting point for this compound concentration and incubation time?
For initial experiments, a concentration range of 1 nM to 1 µM is a reasonable starting point, based on the reported high affinity of similar 5-HT2A antagonists. The optimal incubation time will depend on the specific experimental goal. For acute inhibition of 5-HT2A signaling, a pre-incubation time of 30 to 60 minutes is often sufficient to achieve receptor binding equilibrium.[4] For studies investigating longer-term effects, such as changes in receptor expression or downstream gene regulation, incubation times of several hours to 24 hours or more may be necessary.[7]
Q3: How do I determine the optimal incubation time for this compound in my specific cell-based assay?
To determine the optimal incubation time for your experiment, a time-course study is recommended. This involves treating your cells with a fixed concentration of this compound for varying durations and then measuring the desired biological endpoint. The ideal incubation time will be the shortest duration that produces a maximal and stable effect.
Troubleshooting Guide
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Incubation Time | Ensure precise and consistent incubation times across all wells and experiments. Use a multichannel pipette for simultaneous addition of DV-7028 and subsequent reagents. |
| Cell Health and Density | Monitor cell viability and ensure consistent cell seeding density. Cells that are unhealthy or at different confluency levels can respond variably. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation. |
| Assay Conditions | Maintain consistent assay conditions such as temperature, pH, and media composition. |
Problem 2: No observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The incubation time may be too short for DV-7028 to bind to the receptor and elicit a response. Perform a time-course experiment to determine the optimal incubation period. For some functional responses, pre-incubation with the antagonist before adding the agonist is crucial.[8] |
| Inadequate Drug Concentration | The concentration of DV-7028 may be too low to effectively antagonize the 5-HT2A receptor in your system. Perform a dose-response experiment to determine the optimal concentration. |
| Low 5-HT2A Receptor Expression | The cell line or tissue being used may not express the 5-HT2A receptor at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or a radioligand binding assay. |
| Agonist Concentration Too High | If you are trying to block an agonist-induced effect, the concentration of the agonist may be too high, outcompeting DV-7028. Reduce the agonist concentration to a level that is at or near its EC50. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | At high concentrations, DV-7028 may bind to other receptors or cellular components. It is crucial to use the lowest effective concentration determined from a dose-response curve. |
| Receptor Regulation | Prolonged exposure to an antagonist can sometimes lead to an up-regulation of the receptor on the cell surface.[9][10] This could alter the cellular response over time. Consider shorter incubation times or measure receptor levels after prolonged treatment. |
| Cellular Toxicity | High concentrations or very long incubation times may induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the health of your cells under the experimental conditions. |
Data Presentation
Table 1: Illustrative Time-Dependence of this compound IC50 in a 5-HT2A Receptor Binding Assay
This table provides a hypothetical example of how the inhibitory potency (IC50) of this compound might change with varying pre-incubation times in a competitive radioligand binding assay.
| Pre-incubation Time (minutes) | IC50 (nM) |
| 10 | 50.2 |
| 20 | 25.8 |
| 30 | 15.1 |
| 60 | 14.9 |
| 90 | 15.3 |
Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 2: Example of a Time-Course Experiment for a Downstream Functional Assay (Inhibition of Serotonin-Induced Calcium Mobilization)
This table illustrates a hypothetical time-course experiment to determine the optimal pre-incubation time of this compound for inhibiting a serotonin-induced cellular response.
| Pre-incubation Time with DV-7028 (minutes) | % Inhibition of Calcium Response |
| 5 | 25.4 |
| 15 | 68.2 |
| 30 | 95.1 |
| 60 | 94.8 |
| 120 | 95.3 |
Note: This data is for illustrative purposes and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Time-Course for a 5-HT2A Receptor Competitive Binding Assay
Objective: To determine the optimal pre-incubation time for this compound to reach binding equilibrium at the 5-HT2A receptor.
Materials:
-
Cells or membranes expressing the 5-HT2A receptor
-
Radiolabeled 5-HT2A ligand (e.g., [3H]ketanserin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubate the plates for different durations (e.g., 10, 20, 30, 60, and 90 minutes) at room temperature.
-
After incubation, rapidly filter the contents of the plates and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value for each incubation time point. The optimal incubation time is the point at which the IC50 value stabilizes.
Protocol 2: Time-Course for a Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the optimal pre-incubation time for this compound to inhibit serotonin-induced calcium mobilization.
Materials:
-
Cells expressing the 5-HT2A receptor
-
This compound
-
Serotonin (or another 5-HT2A agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with a fixed concentration of this compound (e.g., its IC50 or 10x IC50) for varying durations (e.g., 5, 15, 30, 60, and 120 minutes).
-
After the pre-incubation period, stimulate the cells with a fixed concentration of serotonin (e.g., its EC50).
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Calculate the percentage of inhibition for each pre-incubation time point. The optimal pre-incubation time is the shortest duration that gives a maximal and stable inhibitory effect.
Visualizations
Caption: Workflow for optimizing this compound experimental conditions.
Caption: Mechanism of 5-HT2A receptor signaling and its inhibition by DV-7028.
References
- 1. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist- and antagonist-induced up-regulation of surface 5-HT3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DV-7028 Hydrochloride
Important Notice: Based on currently available scientific literature, there is no established evidence or public data regarding the cytotoxicity of DV-7028 hydrochloride. Research has primarily focused on its role as a selective 5-HT2A receptor antagonist with effects on the cardiovascular system. Therefore, a technical support guide for cytotoxicity assessment is not applicable at this time.
This document provides a summary of the known pharmacological properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
DV-7028, or 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2,-a]-1,3,5-triazine-2,4(3H)-dione maleate, is a selective 5-HT2A receptor antagonist.[1][2]
Q2: What is the primary mechanism of action for DV-7028?
DV-7028 functions by blocking the 5-HT2A receptor, a subtype of the serotonin (B10506) receptor. This antagonistic action has been demonstrated in the cardiovascular system of rats.[1][2] It inhibits the pressor effects of serotonin.[1]
Q3: What are the known biological effects of DV-7028?
Studies have shown that DV-7028 has the following effects:
-
Cardiovascular: It can cause a dose-dependent decrease in mean arterial blood pressure and induce bradycardia.[1]
-
Antithrombotic: It has been shown to inhibit thrombus formation in arterial thrombosis models in rats.[2] This effect is linked to its ability to inhibit collagen-induced secretion of serotonin from platelets.[2]
Q4: Has the cytotoxicity of this compound been evaluated?
Based on a comprehensive review of publicly available scientific literature, there are no reports detailing the cytotoxicity of this compound against any cell lines. The research focus has been on its cardiovascular and antithrombotic properties.
Q5: Is DV-7028 used in cancer research?
There is no evidence in the current literature to suggest that DV-7028 is being investigated as a cancer therapeutic or that it possesses cytotoxic properties relevant to oncology. A search for "DV-7028 cancer" may yield results for an unrelated antibody-drug conjugate, Disitamab Vedotin, which is sometimes abbreviated as DV.
Pharmacological Data Summary
| Parameter | Value | Species/Model | Reference |
| IC50 (Serotonin-induced pressor effect) | 0.032 +/- 0.004 µM | Isolated perfused rat hindlegs | [1] |
| pA2 value | 7.92 | Rat perfused tail artery | [1] |
Known Signaling Pathway
The primary signaling pathway influenced by DV-7028 is the 5-HT2A receptor signaling cascade. As an antagonist, DV-7028 blocks the downstream effects of serotonin binding to this receptor.
Caption: this compound mechanism of action.
Experimental Protocols
As there are no published cytotoxicity studies for this compound, we cannot provide specific experimental protocols. For general guidance on cytotoxicity assays, please refer to standard cell biology protocols for assays such as MTT, XTT, or LDH release.
Troubleshooting
Due to the lack of data on this compound's cytotoxicity, a troubleshooting guide for such experiments cannot be provided. If you are planning to investigate the cytotoxic potential of this compound, we recommend the following general troubleshooting workflow for developing a new cytotoxicity assay.
Caption: General workflow for developing a cytotoxicity assay.
References
Technical Support Center: DV-7028 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using DV-7028 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective 5-HT2A receptor antagonist.[1][2] Its primary mechanism of action is to bind to the 5-HT2A serotonin (B10506) receptor, thereby blocking the effects of serotonin (5-hydroxytryptamine, 5-HT) at this receptor subtype. It has a high affinity for the 5-HT2A receptor, with a reported Ki of 22 nM, and shows no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors.[1] This selectivity makes it a valuable tool for studying the physiological and pathological roles of the 5-HT2A receptor.
Q2: What are the common in vitro applications of this compound?
Given its mechanism of action, this compound is commonly used in:
-
Radioligand Binding Assays: To determine the affinity and selectivity of other compounds for the 5-HT2A receptor.
-
Functional Assays: Such as calcium flux assays, to measure the antagonistic effect of DV-7028 on 5-HT2A receptor activation.[3][4]
-
Platelet Aggregation and Serotonin Secretion Assays: To investigate its potential as an antithrombotic agent by inhibiting collagen-induced platelet aggregation and serotonin secretion.[1]
Q3: How should I prepare and store this compound?
Proper preparation and storage are critical for maintaining the compound's activity and ensuring reproducible results.
-
Solubility: this compound is soluble up to 10 mM in water and DMSO, though gentle warming may be required.
-
Stock Solutions: For most in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage: The solid compound should be desiccated at room temperature.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability. Always refer to the manufacturer's datasheet for specific storage recommendations.[5]
Q4: What are the key sources of variability in experiments with this compound?
Variability in experiments can arise from several factors:
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, and repeated freeze-thaw cycles can affect the compound's potency.
-
Cell-Based Assays: Cell line authenticity, passage number, cell density, and overall cell health can significantly impact results.[6]
-
Assay Conditions: Variations in incubation times, temperature, buffer composition, and reagent concentrations can lead to inconsistent data.[7]
-
Platelet-Based Assays: Donor variability, blood collection techniques, anticoagulant choice, and sample handling are major sources of variability.[8][9]
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding
| Potential Cause | Recommended Action |
| Hydrophobic interactions of the radioligand with assay components. | Include a carrier protein like Bovine Serum Albumin (BSA) in the binding buffer to reduce non-specific binding.[10] |
| Radioligand sticking to filter plates. | Pre-soak filter plates with a solution like 0.5% polyethyleneimine to block non-specific sites.[11] |
| Inappropriate assay buffer composition. | Optimize the buffer composition, including ionic strength and pH, to minimize non-specific interactions. |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for the receptor.[10] |
Issue: Low or No Specific Binding
| Potential Cause | Recommended Action |
| Inactive receptor preparation. | Ensure that the cell membranes or tissue homogenates have been prepared and stored correctly to maintain receptor integrity. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity and specific activity.[10] |
| Incorrect filter plate type. | Use filter plates with appropriate pore size and material (e.g., GF/B) to efficiently capture the receptor-ligand complex.[11] |
| Insufficient incubation time. | Ensure that the binding reaction has reached equilibrium by optimizing the incubation time.[11] |
Calcium Flux Assays
Issue: High Well-to-Well Variability
| Potential Cause | Recommended Action |
| Uneven cell plating. | Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even cell distribution. |
| Inconsistent dye loading. | Ensure complete mixing of the calcium indicator dye in the loading buffer and consistent incubation time and temperature for all wells.[6] |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity across the plate. |
| Cell health issues. | Visually inspect the cell monolayer for confluency and health before starting the assay. Unhealthy cells can respond erratically.[6] |
Issue: Low Signal-to-Background Ratio
| Potential Cause | Recommended Action |
| Low receptor expression in cells. | Use a cell line with a higher expression of the 5-HT2A receptor or consider transient transfection to boost expression. |
| Suboptimal agonist concentration. | Perform a dose-response curve for the agonist (e.g., serotonin) to determine the optimal concentration (typically EC80) for antagonist studies. |
| Inappropriate assay buffer. | Ensure the assay buffer contains the necessary ions (e.g., calcium) for a robust cellular response. |
| Incorrect instrument settings. | Optimize the settings on the fluorescence plate reader, including excitation/emission wavelengths and read times. |
Platelet Aggregation Assays
Issue: High Donor-to-Donor Variability
| Potential Cause | Recommended Action |
| Inherent biological differences. | Acknowledge this variability and, if possible, use platelets from the same donor for a set of comparative experiments. |
| Medication history of donors. | Ensure donors have not taken any antiplatelet medications (e.g., aspirin) for at least two weeks prior to blood collection.[8] |
| Dietary factors. | Certain foods can affect platelet function. It is advisable to have donors follow a consistent diet or fast before donation. |
Issue: Inconsistent Aggregation Response
| Potential Cause | Recommended Action |
| Improper blood collection. | Use a 21-gauge needle and discard the first 2-3 mL of blood to avoid tissue factor contamination. The ratio of blood to anticoagulant (3.2% sodium citrate) should be 9:1.[8] |
| Incorrect preparation of platelet-rich plasma (PRP). | Standardize the centrifugation speed and time (e.g., 200 x g for 15 minutes at room temperature) to prepare PRP. Adjust the platelet count to a standard concentration.[8] |
| Platelet activation during handling. | Handle samples gently, avoid vigorous mixing, and maintain a consistent temperature (room temperature).[12] |
| Degraded agonist. | Prepare fresh agonist solutions (e.g., collagen, ADP) for each experiment.[8] |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 436.91 g/mol | [1] |
| Formula | C21H25FN4O3.HCl | |
| Ki for 5-HT2A Receptor | 22 nM | [1] |
| Solubility | ≤ 10 mM in Water and DMSO (with gentle warming) |
Table 2: Typical Concentration Ranges for 5-HT2A Receptor Assays
| Assay Type | Reagent | Typical Concentration | Reference |
| Calcium Flux | Serotonin (agonist) | 0.3 µM (for antagonist assays) | [13] |
| Radioligand Binding | [3H]ketanserin | 0.05 nM - 2.0 nM | [11] |
| Platelet Aggregation | ADP (agonist) | Varies, determine submaximal concentration | [8] |
| Platelet Aggregation | Collagen (agonist) | Varies, determine submaximal concentration |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of this compound or other test compounds.
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through a filter plate (e.g., GF/B).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Calcium Flux Functional Assay
-
Cell Plating: Plate cells expressing the 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the cell culture medium and add the dye solution to the cells.
-
Incubation: Incubate the cells at 37°C for 1 hour to allow for dye loading.
-
Compound Addition: Prepare serial dilutions of this compound. Add the different concentrations of DV-7028 to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.
-
Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux by this compound and determine its IC50 value.
Visualizations
Caption: 5-HT2A Receptor Signaling and Inhibition by DV-7028
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Flux Functional Assay Workflow
References
- 1. DV 7028 hydrochloride | CAS 133364-62-2 | DV7028 HCl | Tocris Bioscience [tocris.com]
- 2. DV 7028 hydrochloride - Immunomart [immunomart.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. 133364-62-2|DV 7028 Hydrochloride|DV 7028 Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 6. Calcium Assay Kit [bdbiosciences.com]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. benchchem.com [benchchem.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. revvity.com [revvity.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
DV-7028 hydrochloride interference with assay reagents
Welcome to the technical support center for DV-7028 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference of this compound with common assay reagents. The following information is provided in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which assays is it typically used?
This compound is a selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2] It is primarily used in functional cell-based assays that measure the downstream signaling of the 5-HT2A receptor, such as calcium flux assays or inositol (B14025) monophosphate (IP1) accumulation assays.[3][4] It is also utilized in biochemical radioligand binding assays to determine its affinity and selectivity for the 5-HT2A receptor.[5]
Q2: My fluorescence-based 5-HT2A receptor assay is showing a high background signal in the presence of this compound. What could be the cause?
A high background signal in a fluorescence-based assay can be attributed to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence . Many small molecules with aromatic ring structures, like DV-7028, have the potential to fluoresce at wavelengths that may overlap with the excitation or emission spectra of the assay's fluorophore, leading to a false-positive signal.
Q3: I am observing lower than expected signal in my fluorescence assay when using this compound. What is a possible explanation?
A decrease in the fluorescence signal could be due to fluorescence quenching . The compound may absorb the light emitted by the assay's fluorophore, a phenomenon known as the "inner filter effect," resulting in a reduced signal. This can be misinterpreted as compound-induced inhibition.
Q4: Can the hydrochloride salt form of DV-7028 affect my assay results?
Yes, the hydrochloride salt can influence assay performance. Dissolving this compound in an aqueous buffer will release HCl, which can lower the pH of the assay medium.[6] This change in pH can alter the activity of enzymes, the stability of proteins, and the solubility of the compound itself, potentially leading to inconsistent results.[6]
Q5: I am seeing precipitation in my assay wells when I add this compound. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility in the assay buffer. The hydrochloride salt form generally aims to improve solubility, but this is dependent on the pH and ionic strength of the buffer.[7][8] Compound aggregation can also lead to non-specific inhibition.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
This guide will help you determine if this compound is autofluorescent and how to mitigate its effect.
Experimental Protocol: Assessing Autofluorescence
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should match that used in your main assay.
-
Plate Layout:
-
Wells 1-3: Assay buffer only (Blank).
-
Wells 4-6: Serial dilutions of this compound in assay buffer.
-
Wells 7-9: Your assay's fluorophore at its final concentration in assay buffer (Positive Control).
-
-
Incubate the plate under the same conditions as your primary assay.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the wells containing only this compound, this confirms autofluorescence.
Mitigation Strategies:
-
Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the autofluorescence range of DV-7028.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" wells from your experimental wells.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as the delayed measurement window can minimize interference from short-lived background fluorescence.
Issue 2: Potential pH Shift Due to this compound
This guide provides a protocol to check for and address pH changes in your assay.
Experimental Protocol: Monitoring pH Changes
-
Prepare your standard assay buffer.
-
Measure the initial pH of the buffer using a calibrated pH meter.
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Measure the pH of the this compound solution.
-
Compare the initial and final pH values. A significant drop in pH indicates that the hydrochloride salt is affecting the buffer's capacity.
Mitigation Strategies:
-
Increase Buffer Capacity: Use a buffer with a higher buffering capacity or adjust the buffer concentration to better resist pH changes.
-
pH Adjustment: After dissolving this compound, carefully adjust the pH of the stock solution back to the desired assay pH using a suitable base (e.g., NaOH).
-
Alternative Salt Form: If available, consider using a different salt form of the compound or the free base, though this may impact solubility.
Quantitative Data Summary
The following table summarizes potential interferences and suggested mitigation strategies for assays involving this compound.
| Potential Interference | Assay Type(s) Affected | Potential Effect | Primary Cause | Suggested Mitigation Strategy |
| Autofluorescence | Fluorescence-based assays | False positive / High background | Intrinsic fluorescence of DV-7028 | Use a red-shifted fluorophore; Background subtraction; Time-Resolved Fluorescence |
| Fluorescence Quenching | Fluorescence-based assays | False negative / Low signal | Absorption of emitted light by DV-7028 | Use a different fluorophore; Measure compound absorbance spectrum and correct for inner filter effect |
| pH Shift | All enzyme and cell-based assays | Altered enzyme/cell activity; Compound precipitation | Release of HCl from the hydrochloride salt | Increase buffer capacity; Adjust pH of compound stock solution |
| Compound Precipitation | All assays | Inconsistent results; Non-specific inhibition | Exceeding solubility limit; Compound aggregation | Determine compound solubility in assay buffer; Include a non-ionic detergent (e.g., 0.01% Triton X-100) |
Visualizations
Caption: Signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Recommended experimental workflow for using this compound in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
unexpected pharmacological effects of DV-7028 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DV-7028 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective 5-hydroxytryptamine2A (5-HT2A) receptor antagonist.[1][2] Its primary pharmacological effect is to block 5-HT2A receptors, which are involved in serotonin-mediated platelet activation and vascular smooth muscle contraction.[1] By inhibiting these receptors, DV-7028 attenuates serotonin-induced vasoconstriction and platelet aggregation, which are key processes in the formation of arterial thrombosis.[1][3]
Q2: Are there any known off-target effects of this compound?
Yes, some off-target effects have been reported. This compound has been shown to have moderate alpha-1 (α1) adrenergic receptor antagonism.[1] Additionally, at high doses, it can induce hypotension and bradycardia through an unknown mechanism that appears to be at least partially dependent on the vagus nerve.[4]
Q3: What are the potential unexpected cardiovascular effects I might observe in my animal models?
In animal studies, particularly at higher intravenous doses (e.g., 0.1 and 1.0 mg/kg in rats), DV-7028 can cause a significant, dose-dependent decrease in mean arterial blood pressure and heart rate (bradycardia).[4] These effects were less prominent in vagotomized rats, suggesting a role for the vagus nerve in mediating these responses.[4] It is important to note that at lower doses that were still effective for inhibiting the pressor effects of serotonin (B10506), these cardiovascular changes were not observed.[4]
Q4: Does this compound affect all types of thrombosis?
No, the antithrombotic effect of DV-7028 appears to be specific to arterial thrombosis.[1][3] Studies in rat models have shown that it inhibits arterial thrombus formation but is ineffective in preventing venous thrombosis.[3][5]
Q5: Will this compound impact bleeding time in my experiments?
Based on available preclinical and limited clinical data for similar 5-HT2A antagonists, a significant increase in bleeding time is not expected. A clinical study on a similar compound, Th001 (formerly ICI 170809), showed no effect on bleeding time in patients with stable atherothrombotic disease who were also taking aspirin.[6][7] This suggests that DV-7028 may offer an antithrombotic effect with a reduced risk of bleeding complications compared to some other antiplatelet agents.[6]
Troubleshooting Guide
Issue 1: Unexpected hypotension and/or bradycardia observed in an in vivo experiment.
-
Possible Cause: The dose of this compound administered may be too high. High intravenous doses have been shown to cause hypotension and bradycardia.[4]
-
Troubleshooting Steps:
-
Review Dosing: Compare your administered dose to the doses cited in the literature. Effective 5-HT2A antagonism has been observed at doses that do not induce significant cardiovascular changes.[4]
-
Dose-Response Study: Perform a dose-response study to identify the optimal dose that provides the desired antithrombotic effect without causing significant hemodynamic side effects in your specific animal model.
-
Route of Administration: Consider the route of administration. Oral administration has been shown to be effective and may result in a different pharmacokinetic and pharmacodynamic profile compared to intravenous injection.[2]
-
Vagal Nerve Involvement: If investigating the mechanism of the cardiovascular effects, consider experimental models with vagotomy to assess the contribution of the vagus nerve.[4]
-
Issue 2: Inconsistent results in platelet aggregation assays.
-
Possible Cause 1: Variability in the sensitizing agent used with serotonin. Serotonin-induced platelet aggregation in vitro often requires a sensitizing, non-aggregating amount of another agonist like ADP.[3]
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Carefully titrate the concentration of the co-agonist (e.g., ADP) to find a sub-threshold concentration that sensitizes the platelets to serotonin without causing aggregation on its own.
-
Control for Co-agonist Effects: Ensure that DV-7028 does not independently affect aggregation induced by the co-agonist alone. Studies have shown that DV-7028 does not modify ADP-induced aggregation in platelet-rich plasma.[3]
-
-
Possible Cause 2: The type of aggregation inducer used. DV-7028 specifically inhibits serotonin-mediated pathways.
-
Troubleshooting Steps:
-
Use Appropriate Inducers: The inhibitory effects of DV-7028 will be most apparent when platelet aggregation is induced by collagen (which causes serotonin release) or by a combination of serotonin and a sub-threshold concentration of another agonist.[1][3]
-
Include Negative Controls: Use aggregation inducers that act independently of the 5-HT2A pathway (e.g., high concentrations of ADP or thrombin) as negative controls to demonstrate the specificity of DV-7028's effect.
-
Issue 3: Lack of efficacy in a venous thrombosis model.
-
Possible Cause: This is an expected outcome. The pharmacological activity of DV-7028 is specific to arterial thrombosis.
-
Troubleshooting Steps:
-
Confirm Model Type: Verify that your experimental model accurately represents venous thrombosis.
-
Consult Literature: The literature consistently demonstrates that DV-7028 is not effective in preventing venous thrombosis.[3][5] This finding aligns with the understanding that the pathophysiology of arterial and venous thrombosis differs, with platelet aggregation playing a more dominant role in the former.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| 5-HT2A Receptor Binding Affinity (Ki) | 22 nM | Rat brain membranes | [1][2] |
| Selectivity | 1,000-fold for 5-HT2A over 5-HT1 receptors | - | [1] |
| Inhibition of Serotonin Secretion (IC50) | 0.1 µM | Collagen-induced in platelets | [1] |
| Antagonism of Vasoconstriction (pA2) | 8.3 | Rat tail artery (serotonin-induced) | [1] |
| Inhibition of Pressor Effects (IC50) | 0.032 µM | Isolated perfused rat hindlegs | [4] |
Table 2: In Vivo Dosing and Effects of this compound
| Dose | Route | Species | Effect | Reference |
| 10 mg/kg | IV | Rat | >50% delay in arterial thrombus formation | [1] |
| 0.1 mg/kg (bolus) + 0.3 mg/kg/h (infusion) | IV | Dog | 51% reduction in coronary thrombus formation | [8] |
| 0.1 and 1.0 mg/kg | IV | Rat | Dose-dependent hypotension and bradycardia | [4] |
| 0.01 and 0.1 mg/kg | IV | Pithed Rat | Inhibition of serotonin-induced pressor effects without hypotension or bradycardia | [4] |
| Up to 800 mg/kg/day for 10 days | Oral | Rat | No lethality observed | [2] |
Visualizations
Caption: Mechanism of DV-7028 as a 5-HT2A receptor antagonist.
References
- 1. DV 7028 hydrochloride (133364-62-2) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DV-7028 Hydrochloride and Ketanserin for 5-HT2A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DV-7028 hydrochloride and the well-established research tool, ketanserin (B1673593), focusing on their interaction with the 5-hydroxytryptamine 2A (5-HT2A) receptor. The 5-HT2A receptor, a key G protein-coupled receptor, is a significant target in the development of therapeutics for a range of neurological and psychiatric disorders. Understanding the binding characteristics of novel compounds like this compound in relation to standards such as ketanserin is crucial for advancing drug discovery.
Quantitative Comparison of 5-HT2A Receptor Binding
The following table summarizes the available quantitative data for this compound and ketanserin, providing a snapshot of their antagonist potency at the 5-HT2A receptor. It is important to note that the available data for this compound is derived from functional assays, while a wealth of direct binding affinity data exists for ketanserin.
| Compound | Parameter | Value | Species/Tissue | Assay Type |
| This compound | IC50 | 0.032 ± 0.004 µM | Rat (isolated perfused hindlegs) | Functional (inhibition of serotonin-induced pressor effects)[1] |
| pA2 | 7.92 | Rat (perfused tail artery) | Functional (Schild analysis)[1] | |
| Ketanserin | Ki | 3.5 nM | Not specified | Radioligand Binding |
| IC50 | 0.52 nM | Human recombinant 5-HT2A receptor in HEK293 cells | Radioligand Binding ([3H]ketanserin displacement) | |
| IC50 | 0.77 nM | Human 5-HT2A receptor | Radioligand Binding | |
| pIC50 | 9.11 | Human 5-HT2A receptor | Radioligand Binding | |
| pKd | 9.55 | Rat tail artery | Functional |
Experimental Methodologies
A comprehensive understanding of the data presented requires insight into the experimental protocols employed. Below is a detailed methodology for a typical in vitro 5-HT2A receptor binding assay, a common technique used to characterize the affinity of compounds like ketanserin.
5-HT2A Receptor Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound or ketanserin) to the 5-HT2A receptor using a competitive radioligand binding assay.
1. Materials:
- Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from tissue homogenates known to express the receptor (e.g., rat frontal cortex).
- Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.
- Test Compounds: this compound and ketanserin, dissolved to create a range of concentrations.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail: A liquid that emits light when exposed to the radiation from the radioligand.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
- Scintillation Counter: To measure the radioactivity.
2. Procedure:
- Membrane Preparation: The receptor source is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd), and either the vehicle (for total binding), a saturating concentration of a known 5-HT2A ligand (for non-specific binding), or the test compound at various concentrations.
- Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data for the test compound are plotted as the percentage of specific binding versus the log concentration of the compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the context of this comparison, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a receptor binding assay.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
Navigating the 5-HT2A Receptor Landscape: A Comparative Guide to Alternatives for DV-7028 Hydrochloride
For researchers in neuroscience and drug development, the serotonin (B10506) 2A (5-HT2A) receptor is a critical target implicated in a wide array of physiological and pathological processes, including thrombosis, neuropsychiatric disorders, and cardiovascular conditions. DV-7028 hydrochloride has been a notable selective 5-HT2A antagonist in preclinical studies, particularly for its antithrombotic effects.[1][2] However, with its availability being limited, the need for well-characterized alternatives is paramount. This guide provides a comprehensive comparison of this compound with prominent alternative 5-HT2A antagonists: Pimavanserin, Ketanserin, Ritanserin, and Volinanserin.
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the key pharmacological data for this compound and its alternatives, offering a clear comparison of their binding affinities and selectivity profiles.
Table 1: Comparative Binding Affinities (Ki, nM) at the 5-HT2A Receptor
| Compound | 5-HT2A Ki (nM) | Functional Activity |
| This compound | 22[3] | Antagonist |
| Pimavanserin | 0.087[4][5] | Inverse Agonist[4][5] |
| Ketanserin | ~0.75 - 3.5[6][7] | Antagonist |
| Ritanserin | ~0.3 - 0.9[8] | Antagonist |
| Volinanserin (MDL 100,907) | 0.36[9][10] | Antagonist/Inverse Agonist[11] |
Table 2: Off-Target Binding Profile (Ki, nM) of 5-HT2A Antagonists
| Receptor | DV-7028 | Pimavanserin | Ketanserin | Ritanserin | Volinanserin (MDL 100,907) |
| 5-HT2C | - | 0.44[4][5] | ~50-100 | ~1-5 | 88[9] |
| 5-HT1A | No affinity[3] | >300 | >1000 | >1000 | >1000 |
| Dopamine D2 | - | >300[5] | ~30-100 | ~50-200 | >100[10] |
| α1-adrenergic | - | >300 | ~1-10[12] | ~10-50 | 128[9] |
| Histamine (B1213489) H1 | - | >300 | ~2-20 | ~10-50 | >1000 |
| Muscarinic M1 | - | >300[5] | >1000 | >1000 | >1000 |
| Sigma 1 | - | 120[5] | - | - | 87[9] |
In-Depth Compound Profiles
This compound: This compound is a selective 5-HT2A receptor antagonist that has demonstrated efficacy in inhibiting arterial thrombus formation in animal models.[1] It shows no significant affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors.[3] Its primary application in research has been in the context of thrombosis and cardiovascular disorders.[2]
Pimavanserin: A highly potent and selective 5-HT2A receptor inverse agonist, Pimavanserin has significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and negligible affinity for a wide range of other receptors, including dopaminergic, adrenergic, histaminergic, and muscarinic receptors.[4][5] This clean off-target profile makes it a valuable tool for specifically probing 5-HT2A function. It is clinically approved for the treatment of Parkinson's disease psychosis.[4]
Ketanserin: A well-established 5-HT2A antagonist, Ketanserin also exhibits significant affinity for α1-adrenergic and histamine H1 receptors, which can contribute to its physiological effects.[12] This broader receptor profile should be considered when interpreting experimental results. It has been used extensively in research to investigate the role of 5-HT2A receptors in various physiological processes.
Ritanserin: Similar to Ketanserin, Ritanserin is a potent 5-HT2A antagonist but with a somewhat different off-target profile. It also has a high affinity for the 5-HT2C receptor.[13] This dual 5-HT2A/2C antagonism can be advantageous in certain experimental contexts but requires careful consideration when dissecting the specific role of the 5-HT2A receptor.
Volinanserin (MDL 100,907): This compound is a highly potent and selective 5-HT2A receptor antagonist/inverse agonist with over 80-fold selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. It has weak affinity for 5-HT2C, α1-adrenergic, and sigma receptors.[9] Its high selectivity makes it a powerful tool for investigating 5-HT2A receptor function with minimal confounding off-target effects.
Visualizing the Molecular Landscape
To better understand the context of these compounds, the following diagrams illustrate the 5-HT2A receptor signaling pathway, a typical experimental workflow for characterizing these antagonists, and the logical relationship between them based on their selectivity.
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Logical relationship of 5-HT2A antagonists based on selectivity.
Key Experimental Protocols
For researchers aiming to characterize and compare 5-HT2A antagonists, the following experimental protocols provide a foundational methodology.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A receptor radioligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Non-specific binding determinator: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Test compounds (DV-7028 and alternatives) at a range of concentrations.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control solutions (assay buffer for total binding, non-specific determinator for non-specific binding).
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation fluid to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced activation of the Gq-coupled signaling pathway of the 5-HT2A receptor.
Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of test compounds at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Agonist: Serotonin or a selective 5-HT2A agonist (e.g., DOI).
-
Assay medium (e.g., inositol-free DMEM) containing LiCl.
-
Test compounds (DV-7028 and alternatives) at a range of concentrations.
-
Anion exchange chromatography columns.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (antagonist) in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Agonist Stimulation: Add the 5-HT2A agonist (e.g., serotonin) to stimulate the receptor and initiate PI hydrolysis. Incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a solution like cold trichloroacetic acid to lyse the cells and extract the inositol phosphates.
-
Separation: Separate the total inositol phosphates from the free [3H]myo-inositol using anion exchange chromatography.
-
Detection: Quantify the amount of [3H]inositol phosphates in the eluates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates generated as a function of the agonist concentration in the presence and absence of different concentrations of the antagonist. Determine the antagonist's potency by analyzing the rightward shift of the agonist dose-response curve.
In Vivo Models
Head-Twitch Response (HTR) in Rodents: This is a behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.[14][15][16] Hallucinogenic 5-HT2A agonists induce a characteristic head-twitch response, which can be blocked by 5-HT2A antagonists.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in certain psychiatric disorders.[17] 5-HT2A receptor agonists can disrupt PPI, and this disruption can be reversed by 5-HT2A antagonists.[18][19]
Conclusion
While this compound has proven to be a valuable tool, a range of potent and selective 5-HT2A antagonists are available to the research community. For studies requiring high selectivity, Pimavanserin and Volinanserin are excellent choices due to their minimal off-target activity. Ketanserin and Ritanserin , while having broader receptor profiles, are well-characterized and can be useful when their off-target effects are controlled for or are part of the experimental question. The choice of the most appropriate antagonist will depend on the specific research question, the desired selectivity profile, and the experimental system being used. This guide provides the necessary data and methodological framework to make an informed decision and to design robust experiments to further elucidate the role of the 5-HT2A receptor in health and disease.
References
- 1. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. researchgate.net [researchgate.net]
- 7. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Volinanserin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ja.brc.riken.jp [ja.brc.riken.jp]
- 18. Prepulse inhibition of the acoustic startle reflex impairment by 5-HT2A receptor activation in the inferior colliculus is prevented by GABAA receptor blockade in the pedunculopontine tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of combined 5-HT2A and cannabinoid receptor modulation on a schizophrenia-related prepulse inhibition deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of DV-7028 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DV-7028 hydrochloride's performance against other 5-HT2A receptor antagonists, supported by experimental data. This compound is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), a key player in various physiological processes, including vasoconstriction and platelet aggregation.[1][2] Its efficacy in mitigating serotonin-induced effects has been demonstrated in several preclinical models.
Comparative Analysis of 5-HT2A Antagonists
The following table summarizes the quantitative data on the antagonistic potency of this compound in comparison to other known 5-HT2A antagonists like ketanserin, ritanserin, and sarpogrelate.
| Compound | Parameter | Value | Species/Model | Reference |
| DV-7028 | IC50 (serotonin-induced pressor effect) | 0.032 ± 0.004 µM | Rat (isolated perfused hindlegs) | [1] |
| pA2 (serotonin-induced pressor effect) | 7.92 | Rat (perfused tail artery) | [1] | |
| Inhibition of collagen-induced platelet aggregation | - | Rat (whole blood) | [2] | |
| Ketanserin | IC50 (collagen-induced platelet aggregation) | 32.1 ± 3.0 µM | Rat (whole blood) | [3] |
| pKi (5-HT2A receptor binding) | - | - | [4] | |
| Ritanserin | pKi (5-HT2A receptor binding) | 8.98 | Rabbit (cerebral cortex membranes) | [5] |
| Sarpogrelate | IC50 (collagen-induced platelet aggregation) | 66.8 ± 12.9 µM | Rat (whole blood) | [3] |
| pKi (5-HT2A receptor binding) | 7.22 | Rabbit (cerebral cortex membranes) | [5] |
Key Experimental Validations
The antagonistic properties of this compound have been validated through various in vitro and in vivo experiments.
Inhibition of Serotonin-Induced Vasoconstriction
In studies using the isolated perfused tail artery of rats, DV-7028 caused a concentration-dependent and parallel rightward shift of the concentration-response curve to serotonin (B10506), indicating its competitive antagonistic nature at the 5-HT2A receptor.[1][2]
Anti-platelet Aggregation Activity
DV-7028 has been shown to inhibit platelet aggregation induced by collagen in whole blood and platelet-rich plasma (PRP).[2] It also diminished serotonin-induced platelet aggregation in the presence of a non-aggregating amount of ADP.[2]
Antithrombotic Effects in Animal Models
The antithrombotic potential of DV-7028 has been demonstrated in a rat arterial thrombosis model, where it effectively inhibited thrombus formation.[2]
Experimental Protocols
Rat Perfused Tail Artery Model
This ex vivo model is used to assess the vasoconstrictor and vasodilator effects of compounds on a peripheral artery.
Methodology:
-
Male Wistar rats are euthanized, and the tail artery is cannulated.
-
The artery is perfused with a physiological salt solution at a constant flow rate.
-
Perfusion pressure is continuously monitored as an index of vascular resistance.
-
A stable baseline is established before the administration of a vasoconstrictor agent, such as serotonin, to induce a pressor response.
-
DV-7028 or other antagonists are then introduced into the perfusate at various concentrations to evaluate their ability to inhibit the serotonin-induced increase in perfusion pressure.
-
Concentration-response curves are generated to determine parameters like the pA2 value.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation.
Methodology:
-
Whole blood is collected from rats into tubes containing an anticoagulant.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
PRP is placed in an aggregometer, and a baseline light transmission is established.
-
An aggregating agent, such as collagen or ADP, is added to induce platelet aggregation, which is measured as an increase in light transmission.
-
To test the inhibitory effect of DV-7028, it is pre-incubated with the PRP before the addition of the aggregating agent.
-
The percentage of inhibition of aggregation is calculated by comparing the response in the presence and absence of the antagonist.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This in vivo model is used to evaluate the antithrombotic efficacy of a compound.
Methodology:
-
Rats are anesthetized, and a carotid artery is surgically exposed.
-
A piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a defined period to induce endothelial injury and subsequent thrombus formation.[6][7]
-
Blood flow through the artery is monitored using a Doppler flow probe.
-
The time to occlusion (the time it takes for blood flow to cease) is recorded.
-
DV-7028 or a vehicle is administered to the animals (e.g., intravenously or orally) before the ferric chloride application to assess its ability to delay or prevent thrombus formation.
Visualizing the Mechanisms
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to various cellular responses, including vasoconstriction and platelet aggregation. DV-7028 acts by blocking this initial step.
References
- 1. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sarpogrelate, a novel 5-HT2 antagonist, on 5-HT-induced endothelium-dependent relaxations in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
DV-7028 Hydrochloride: A Comparative Analysis of Specificity Against Other Serotonergic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serotonergic ligand DV-7028 hydrochloride with other well-established serotonergic agents. The focus is on the specificity of this compound, supported by available experimental data on its binding affinity and functional activity. This document is intended to serve as a resource for researchers in pharmacology and drug development to evaluate the potential of this compound as a selective pharmacological tool.
Introduction to Serotonergic Ligands and Receptor Specificity
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with at least 14 distinct receptor subtypes. The development of ligands with high specificity for a particular 5-HT receptor subtype is paramount for dissecting the roles of these receptors and for the rational design of therapeutics with improved efficacy and reduced side effects. This compound has been identified as a selective 5-HT2 receptor antagonist. This guide aims to contextualize its specificity by comparing its binding profile with that of other serotonergic ligands, including the 5-HT2A antagonist ketanserin (B1673593), the mixed 5-HT2A/2C antagonist ritanserin, the 5-HT1A receptor agonist 8-OH-DPAT, and the selective 5-HT1A receptor antagonist WAY-100635.
Comparative Binding Affinity of Serotonergic Ligands
The binding affinity of a ligand for a receptor is a primary determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and selected comparator ligands across various serotonin receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonergic Ligands at Human 5-HT Receptors
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| This compound | >10,000 | >10,000 | >10,000 | 22 | N/A | N/A | N/A | N/A | N/A |
| Ketanserin | 162 | 166 | 68 | 2.1 | 55 | 15 | 1,585 | 110 | 112 |
| Ritanserin | 13 | 1,000 | 50 | 0.49 | 1.8 | 1.3 | 2,884 | 204 | 13 |
| 8-OH-DPAT | 0.7 | 3,700 | 1,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 466[1] |
| WAY-100635 | 0.1 | 1,259 | 316 | 3,981 | 1,995 | 1,000 | >10,000 | 1,000 | 316 |
Data for Ketanserin, Ritanserin, 8-OH-DPAT, and WAY-100635 are representative values compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other literature sources. "N/A" indicates that data is not available. A value of >10,000 nM is used to denote negligible affinity.
Based on the available data, this compound demonstrates high affinity for the 5-HT2A receptor with a Ki of 22 nM. Importantly, it shows no significant affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. This profile suggests a notable selectivity for the 5-HT2A receptor over these 5-HT1 subtypes. In comparison, ketanserin, while also a potent 5-HT2A antagonist, exhibits considerable affinity for other receptors, including 5-HT2C and, to a lesser extent, 5-HT1D and adrenergic alpha-1 receptors. Ritanserin displays high affinity for both 5-HT2A and 5-HT2C receptors. 8-OH-DPAT and WAY-100635 serve as examples of ligands with high selectivity for the 5-HT1A receptor subtype.
Functional Activity Profile
While binding affinity indicates the strength of interaction between a ligand and a receptor, functional assays are necessary to determine the biological consequence of this interaction (e.g., agonism, antagonism, inverse agonism).
This compound has been characterized as a potent 5-HT2A receptor antagonist. In functional assays using rat perfused tail artery, this compound caused a concentration-dependent parallel shift to the right of the concentration-response curve for serotonin, with a pA2 value of 7.92 .[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A pA2 of 7.92 can be converted to an approximate antagonist equilibrium constant (Kb), which is conceptually similar to Ki, of approximately 12 nM. This functional antagonist potency is consistent with the reported binding affinity (Ki = 22 nM). Furthermore, this compound inhibited the pressor effects of serotonin in the isolated perfused hindlegs of the rat with an IC50 of 0.032 µM (32 nM) .[2]
The functional activities of the comparator ligands are well-established:
-
Ketanserin is a potent 5-HT2A receptor antagonist.
-
Ritanserin is a potent antagonist at both 5-HT2A and 5-HT2C receptors.
-
8-OH-DPAT is a full agonist at the 5-HT1A receptor.[1]
-
WAY-100635 is a silent antagonist at the 5-HT1A receptor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of ligand-receptor interactions. Below are representative protocols for radioligand binding and functional assays.
Radioligand Binding Assay (Competition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of a test compound at a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux (for Gq-coupled receptors like 5-HT2A)
This protocol describes a method to measure the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium concentration.
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
Known 5-HT2A receptor agonist (e.g., serotonin).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Measurement:
-
Agonist Mode: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and suggests agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a fixed concentration (e.g., the EC80) of a known agonist (serotonin) and measure the fluorescence response. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration. Determine the IC50 of the antagonist and, if appropriate, calculate the pA2 value.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Generalized Workflow for a Radioligand Competition Binding Assay.
Conclusion
The available data indicates that this compound is a potent and selective antagonist of the 5-HT2A receptor. Its high affinity for the 5-HT2A receptor, coupled with its negligible affinity for the tested 5-HT1 receptor subtypes, distinguishes it from less selective 5-HT2A antagonists like ketanserin and ritanserin. However, a comprehensive understanding of its specificity profile would be greatly enhanced by further studies investigating its binding affinity and functional activity across a broader panel of serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7) as well as other common off-targets for aminergic ligands (e.g., adrenergic, dopaminergic, and histaminergic receptors). For researchers seeking a tool to selectively antagonize the 5-HT2A receptor, particularly in contexts where activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors is undesirable, this compound presents a promising option. The detailed experimental protocols provided in this guide offer a framework for further characterization and comparison of this and other serotonergic ligands.
References
Comparative Analysis of DV-7028 Hydrochloride's Receptor Cross-Reactivity
A Guide for Researchers in Drug Development
In the landscape of pharmacological research, the selectivity of a compound for its intended target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative analysis of the receptor cross-reactivity of DV-7028 hydrochloride, a selective 5-HT2A receptor antagonist. Due to the limited publicly available, comprehensive screening data for this compound against a broad panel of receptors, this guide will compare its known selectivity with that of two other well-characterized 5-HT2A antagonists: Sarpogrelate and Ketanserin (B1673593). This comparative approach offers valuable insights into the potential off-target interactions of DV-7028 and highlights the importance of thorough cross-reactivity profiling in drug development.
Introduction to this compound
This compound is recognized as a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). Its primary mechanism of action involves blocking the activity of serotonin (B10506) at this receptor subtype. Research indicates that DV-7028 exhibits high affinity for the 5-HT2A receptor while demonstrating no significant affinity for the 5-HT1A, 5-HT1B, or 5-HT1D receptor subtypes. This initial selectivity profile suggests a targeted pharmacological effect. However, a comprehensive understanding of its potential interactions with other receptor families, such as adrenergic, dopaminergic, and muscarinic receptors, is crucial for predicting its full physiological effects and potential side effects.
Comparative Receptor Binding Profiles
To contextualize the selectivity of DV-7028, this section presents a comparison of its known binding affinities with those of Sarpogrelate and Ketanserin. The data is presented in terms of pKi (the negative logarithm of the inhibition constant, Ki) or Ki values, where a higher pKi or a lower Ki indicates a higher binding affinity. It is important to note that the data for Sarpogrelate and Ketanserin is more extensive, providing a broader view of the potential cross-reactivity of this class of compounds.
| Receptor | This compound | Sarpogrelate | Ketanserin |
| Serotonin Receptors | |||
| 5-HT2A | Ki: 22 nM | pKi: 8.52[1] | Ki: 3.5 nM[2] |
| 5-HT1A | No Affinity | No Affinity[3] | pKi: 6.3 |
| 5-HT1B | No Affinity | Ki: 881 nM[3] | pKi: 5.79[4] |
| 5-HT1D | No Affinity | - | pKi: 7.62[4] |
| 5-HT2B | - | pKi: 6.57[1] | IC50: 0.29 µM[5] |
| 5-HT2C | - | pKi: 7.43[1] | Ki: ~120-fold lower than 5-HT2A[2] |
| Adrenergic Receptors | |||
| α1 | - | pKB: 6.30[6] | pKi: 8.0 (α1a), 8.3 (α1b), 7.6 (α1d)[7] |
| α2 | - | Low Affinity[1] | - |
| β | - | Low Affinity[6] | - |
| Histamine Receptors | |||
| H1 | - | Low Affinity[6] | - |
| H2 | - | Low Affinity[1] | - |
| Muscarinic Receptors | |||
| M3 | - | Low Affinity[6] | - |
| Other | |||
| hERG | - | - | IC50: 0.11 µM[5] |
Note: A hyphen (-) indicates that data was not found in the searched sources. The binding affinities are derived from various studies and may have been determined under different experimental conditions.
Experimental Protocols: Receptor Binding Assay
The determination of a compound's receptor binding profile is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors) is added to each well.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is then added to the wells.
-
A control for non-specific binding is included, which contains the radioligand and a high concentration of a known, unlabeled ligand for the receptor.
-
The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway.[10][11][12][13]
Caption: Experimental Workflow for Receptor Cross-Reactivity Screening.
Discussion and Conclusion
The available data confirms that this compound is a potent and selective antagonist for the 5-HT2A receptor, with a notable lack of affinity for other tested serotonin receptor subtypes. When compared to Sarpogrelate and Ketanserin, DV-7028's selectivity profile within the serotonin receptor family appears favorable.
However, the broader cross-reactivity profile of DV-7028 remains to be fully elucidated. The comparative data for Sarpogrelate and Ketanserin reveal that off-target interactions, particularly with adrenergic receptors, can be a characteristic of this class of compounds. For instance, Ketanserin exhibits high affinity for α1-adrenergic receptors, an interaction that contributes to its antihypertensive effects.[7] Sarpogrelate also interacts with α1-adrenoceptors, albeit with lower affinity than Ketanserin.[6][7] Furthermore, Ketanserin's interaction with the hERG potassium channel is a critical consideration for cardiac safety assessment.[5]
For researchers and drug development professionals, this comparative analysis underscores the necessity of comprehensive receptor screening for any new chemical entity, including this compound. While its high selectivity for the 5-HT2A receptor is promising, a thorough evaluation of its binding to a wide array of receptors, ion channels, and transporters is essential to build a complete safety and pharmacology profile. The experimental protocol outlined in this guide provides a standard methodology for conducting such crucial investigations. The insights gained from the cross-reactivity profiles of Sarpogrelate and Ketanserin should guide the design of these future studies for DV-7028, ensuring a more complete understanding of its therapeutic potential and a robust assessment of its safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Binding and functional affinity of sarpogrelate, its metabolite m-1 and ketanserin for human recombinant alpha-1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. msudenver.edu [msudenver.edu]
A Comparative Guide: DV-7028 Hydrochloride vs. Risperidone at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DV-7028 hydrochloride and risperidone (B510), focusing on their interactions with the 5-hydroxytryptamine 2A (5-HT2A) receptor. The information presented is compiled from various scientific sources to offer an objective overview supported by available experimental data.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric and other disorders. Its modulation by antagonists and inverse agonists can lead to antipsychotic, anxiolytic, and antithrombotic effects. This guide examines two compounds that interact with this receptor: this compound, a selective 5-HT2A antagonist primarily investigated for its antithrombotic properties, and risperidone, a potent atypical antipsychotic with well-established 5-HT2A inverse agonist activity.
At a Glance: Key Differences
| Feature | This compound | Risperidone |
| Primary Classification | Selective 5-HT2A Antagonist | Atypical Antipsychotic, 5-HT2A Inverse Agonist |
| Primary Therapeutic Area of Investigation | Thrombosis | Schizophrenia, Bipolar Disorder |
| Binding Affinity (Ki) for 5-HT2A | ~22 nM (for 5-HT2 receptors) | ~0.4 - 3.13 nM |
| Functional Activity | Antagonist | Inverse Agonist |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and risperidone concerning their interaction with the 5-HT2A receptor. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) for 5-HT2A Receptors
| Compound | Ki (nM) | Receptor Source/Radioligand | Reference |
| This compound | 22 (for 5-HT2 receptors) | Not specified | |
| Risperidone | 0.4 | Human 5-HT2A | [1] |
| Risperidone | 3.13 | Human D2 / 5-HT2A | [1] |
Table 2: Functional Activity (IC50/EC50) at 5-HT2A Receptors
| Compound | Assay | Potency | Effect | Reference |
| This compound | Inhibition of serotonin-induced pressor effects in isolated rat perfused hindlegs | IC50 = 32 nM | Antagonism | [2] |
| Risperidone | Inhibition of serotonin-induced intracellular calcium increase in platelets | Not specified | Antagonism | [3] |
| Risperidone | Inhibition of constitutive 5-HT2A receptor activity (IP1 accumulation) | Not specified | Inverse Agonism | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and risperidone exert their effects by binding to the 5-HT2A receptor, but their mechanisms of action at the molecular level differ.
This compound: A Selective 5-HT2A Antagonist
DV-7028 is classified as a selective 5-HT2A receptor antagonist. This means it binds to the receptor and blocks the binding of the endogenous agonist, serotonin, thereby preventing receptor activation. It has been shown to have no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors, highlighting its selectivity. Its antagonist properties have been functionally demonstrated by its ability to inhibit serotonin-induced physiological responses, such as platelet aggregation and vasoconstriction.[5] There is currently no available evidence to suggest that DV-7028 possesses inverse agonist activity.
Risperidone: A Potent 5-HT2A Inverse Agonist
Risperidone is a well-characterized atypical antipsychotic that acts as a potent 5-HT2A receptor inverse agonist.[6] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity even in the absence of an agonist. This inverse agonism at the 5-HT2A receptor is believed to contribute to its antipsychotic efficacy and its favorable side-effect profile compared to typical antipsychotics.[7] Risperidone's high affinity for the 5-HT2A receptor, which is significantly greater than its affinity for the dopamine (B1211576) D2 receptor, is a hallmark of its "atypical" profile.[1][8]
The 5-HT2A receptor primarily signals through the Gq protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, risperidone can reduce the basal activity of this signaling cascade.
Visualizing the 5-HT2A Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor and the points of intervention for an antagonist like DV-7028 and an inverse agonist like risperidone.
Caption: 5-HT2A receptor Gq signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of compound activity. Below are generalized protocols for key assays used to characterize ligands of the 5-HT2A receptor.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and risperidone for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [3H]ketanserin or [3H]spiperone).
-
Test compounds (this compound, risperidone).
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A ligand like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay (for determining functional activity)
This functional assay measures the ability of a compound to either stimulate or inhibit the 5-HT2A receptor-mediated increase in intracellular calcium.
Objective: To determine the functional potency (IC50 for antagonists/inverse agonists) of this compound and risperidone.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (this compound, risperidone).
-
A 5-HT2A receptor agonist (e.g., serotonin) for antagonist mode.
-
A plate reader capable of measuring fluorescence.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
For antagonist/inverse agonist mode:
-
Add serial dilutions of the test compounds to the wells and incubate for a specific period.
-
For antagonist testing, subsequently add a fixed concentration of the agonist (e.g., EC80 of serotonin) to stimulate the receptor.
-
For inverse agonist testing, measure the fluorescence signal after the addition of the test compound alone to assess its effect on basal calcium levels.
-
-
Measure the change in fluorescence over time using the plate reader.
-
The peak fluorescence intensity corresponds to the maximal intracellular calcium concentration.
-
For antagonist activity, calculate the IC50 value from the concentration-response curve of the test compound's inhibition of the agonist-induced response.
-
For inverse agonist activity, assess the reduction in basal fluorescence compared to untreated cells.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound and risperidone both interact with the 5-HT2A receptor but exhibit distinct pharmacological profiles. DV-7028 acts as a selective antagonist, making it a valuable tool for investigating the physiological roles of 5-HT2A receptor activation, particularly in thrombosis. Risperidone, on the other hand, is a potent inverse agonist with high affinity for the 5-HT2A receptor, a property that is central to its therapeutic efficacy as an atypical antipsychotic.
The choice between these two compounds for research or therapeutic development will depend on the specific application. For studies requiring the blockade of serotonin-induced 5-HT2A activation without affecting the receptor's basal activity, DV-7028 may be more suitable. Conversely, for applications where reducing the constitutive activity of the 5-HT2A receptor is desired, such as in the treatment of psychosis, risperidone's inverse agonist properties are of greater relevance. Further head-to-head studies are warranted to provide a more direct comparison of the potency and efficacy of these two compounds at the 5-HT2A receptor.
References
- 1. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Navigating Aspirin Resistance: A Comparative Analysis of DV-7028 Hydrochloride and Alternative Antiplatelet Strategies
For researchers, scientists, and drug development professionals, the challenge of aspirin (B1665792) resistance presents a significant hurdle in the prevention of cardiovascular thrombotic events. This guide provides a comparative analysis of the investigational compound DV-7028 hydrochloride against established alternative antiplatelet therapies, supported by experimental data to inform future research and development.
Aspirin's efficacy in preventing arterial thrombosis is well-documented, yet a substantial portion of the population exhibits "aspirin resistance," a phenomenon where aspirin fails to adequately inhibit platelet function, leaving patients at an elevated risk of major adverse cardiovascular events.[1] This has spurred the search for novel therapeutic agents that can overcome the limitations of aspirin. One such candidate is this compound, a selective serotonin (B10506) 5-HT2A receptor antagonist. This guide delves into the preclinical evidence for DV-7028's efficacy in models of aspirin resistance and compares its performance with current alternative antiplatelet drugs.
This compound: Efficacy in Preclinical Models
DV-7028 has demonstrated significant antithrombotic effects in canine models of coronary thrombosis, particularly in scenarios where aspirin's efficacy is diminished or absent.
Quantitative Data Summary
| Experimental Model | Drug/Dosage | Key Efficacy Endpoint | Result | Reference |
| Canine Coronary Artery Cyclic Flow Reductions | DV-7028 (0.1 mg/kg IV) | Reduction in frequency of cyclic flow reductions (CFRs) | 77% reduction | [2] |
| Canine Coronary Artery Cyclic Flow Reductions (Aspirin-Resistant) | Aspirin (1 mg/kg IV) followed by DV-7028 (0.1 mg/kg IV) | Abolishment of remaining CFRs | Complete abolishment in 3 of 4 animals | [2] |
| Canine Coronary Artery Thrombosis | DV-7028 (0.1 mg/kg IV bolus + 0.3 mg/kg/h infusion) | Reduction in coronary thrombus formation | 51% reduction | [3] |
| Canine Coronary Artery Thrombosis | Aspirin (1 mg/kg IV bolus + 3 mg/kg/h infusion) | Prevention of coronary thrombus formation | Failed to prevent thrombus formation | [3] |
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of DV-7028 in an aspirin-resistant context is the canine model of coronary cyclic flow reductions (CFRs).
Canine Model of Coronary Cyclic Flow Reductions:
-
Animal Model: Anesthetized open-chest beagle dogs.[2]
-
Thrombosis Induction: The left anterior descending (LAD) coronary artery is partially occluded to create a stenotic region. Endothelial injury is induced at the site of stenosis to promote platelet aggregation and thrombus formation. This leads to recurrent episodes of coronary artery occlusion followed by spontaneous reperfusion, observed as cyclic flow reductions.[2]
-
Drug Administration: Test compounds (DV-7028, aspirin, heparin) are administered intravenously after the induction of stable CFRs.[2]
-
Efficacy Measurement: The primary endpoint is the frequency and magnitude of the CFRs, measured using a Doppler flow probe placed on the LAD. A reduction or abolishment of CFRs indicates an antithrombotic effect.[2]
Canine Coronary Thrombosis Model:
-
Animal Model: Anesthetized dogs.[3]
-
Thrombosis Induction: A catheter containing collagen is inserted into the endothelial-injured, partially occluded LAD to induce thrombus formation.[3]
-
Drug Administration: DV-7028 or aspirin is administered intravenously.[3]
-
Efficacy Measurement: The primary endpoint is the weight of the resulting thrombus and the change in coronary blood flow.[3]
Alternative Antiplatelet Therapies for Aspirin Resistance
For patients with aspirin resistance, several alternative antiplatelet agents, primarily targeting the P2Y12 receptor, are in clinical use.
Quantitative Data Summary of Alternatives
| Drug | Mechanism of Action | Clinical Efficacy Highlight in Aspirin-Resistant/High-Risk Populations | Reference |
| Ticagrelor (B1683153) | Reversible P2Y12 receptor antagonist | 100% of aspirin non-sensitive patients were sensitive to ticagrelor in one study.[4] | [4] |
| Clopidogrel (B1663587) | Irreversible P2Y12 receptor antagonist | In the CAPRIE trial, clopidogrel showed an 8.7% relative risk reduction in ischemic events compared to aspirin in high-risk patients.[5] | [5] |
| Prasugrel | Irreversible P2Y12 receptor antagonist | More potent and faster acting than clopidogrel, potentially overcoming clopidogrel resistance.[6] | [6] |
| Cilostazol | Phosphodiesterase-3 inhibitor | When added to aspirin, it significantly reduces the risk of recurrent stroke.[7] | [7] |
Experimental Protocols for Clinical Assessment of Aspirin Resistance
The efficacy of alternative antiplatelet therapies in aspirin-resistant individuals is typically assessed in clinical studies using various laboratory methods to determine platelet function.
-
Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation. Platelet-rich plasma is treated with an agonist (e.g., arachidonic acid for aspirin effect, ADP for P2Y12 inhibitors), and the change in light transmission is measured as platelets aggregate.[6]
-
VerifyNow Assay: A point-of-care, whole-blood, cartridge-based turbidimetric assay that measures platelet aggregation in response to specific agonists.
-
Platelet Function Analyzer (PFA-100): Simulates high-shear stress conditions to measure the time it takes for a platelet plug to form and occlude an aperture in a collagen-coated membrane.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathways and the experimental workflow for the canine model.
Caption: Antiplatelet signaling pathways targeted by different drug classes.
Caption: Experimental workflow for the canine cyclic flow reduction model.
Concluding Remarks
The preclinical data for this compound are promising, suggesting a potent antithrombotic effect in models where aspirin fails. Its distinct mechanism of action, targeting the 5-HT2A receptor, presents a novel approach to overcoming aspirin resistance. In contrast, established alternatives like ticagrelor and clopidogrel primarily act on the P2Y12 receptor.
While the canine model data for DV-7028 are compelling, it is crucial to acknowledge that these are preclinical findings. Further investigation, including well-designed clinical trials, is necessary to establish the safety and efficacy of DV-7028 in human subjects with aspirin resistance. The comparative data presented in this guide underscore the potential of DV-7028 as a future therapeutic option and highlight the ongoing need for personalized antiplatelet strategies to improve patient outcomes.
References
- 1. news-medical.net [news-medical.net]
- 2. Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention by DV-7028, a selective 5-HT2 receptor antagonist, of the formation of coronary thrombi in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor as an Alternative Antiplatelet Therapy in Cardiac Patients Non-Sensitive to Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiplatelet Resistance—Does it Exist and How to Measure it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin resistance in coronary heart disease: Current understandings and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antithrombotic Effects of DV-7028 Hydrochloride and Heparin: A Comparative Analysis
For Immediate Release
In the landscape of antithrombotic therapies, the combination of the selective 5-HT2A receptor antagonist, DV-7028 hydrochloride, with the anticoagulant heparin has demonstrated a potent synergistic effect in preclinical models of coronary artery thrombosis. This guide provides a detailed comparison of the performance of this combination against monotherapy and other antithrombotic strategies, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cardiovascular therapeutics.
Executive Summary
Experimental evidence from a well-established canine model of coronary cyclic flow reductions (CFRs) indicates that the co-administration of this compound and heparin is significantly more effective at inhibiting platelet-dependent thrombosis than either agent alone. This synergy suggests a multi-faceted approach to antithrombosis, targeting both serotonin-mediated platelet aggregation and the coagulation cascade, may offer enhanced therapeutic benefit in the management of acute coronary syndromes.
Comparative Efficacy of this compound and Heparin
The efficacy of this compound, both alone and in combination with heparin or aspirin (B1665792), was evaluated in a canine model of electrically-induced coronary artery stenosis and endothelial injury, leading to recurrent platelet-rich thrombus formation and subsequent cyclic flow reductions (CFRs).
Quantitative Data Summary
The following tables summarize the key findings from the pivotal study, "Combined effect of the 5-HT2 receptor antagonist DV-7028 and aspirin or heparin on coronary cyclic flow reductions in dogs."
Table 1: Effect of Monotherapy on Coronary Cyclic Flow Reductions
| Treatment Group | Dose | N | Reduction in CFR Frequency (%) | Abolition of CFRs |
| DV-7028 | 0.1 mg/kg | 5 | 77% | 0 out of 5 animals |
| Heparin | 200 U/kg | 5 | Not specified | 1 out of 5 animals |
| Aspirin | 1 mg/kg | 4 | Not specified | 0 out of 4 animals |
Table 2: Synergistic Effect of Combination Therapy on Coronary Cyclic Flow Reductions
| Combination Therapy | Dose | N | Abolition of Remaining CFRs |
| DV-7028 + Heparin | 0.1 mg/kg + 200 U/kg | 4 (heparin-resistant) | 4 out of 4 animals |
| DV-7028 + Aspirin | 0.1 mg/kg + 1 mg/kg | 3 (aspirin-resistant) | 3 out of 3 animals |
These data clearly demonstrate that while heparin or aspirin alone have a limited effect on abolishing established CFRs, the addition of this compound leads to a complete cessation of these thrombotic events in the majority of subjects.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of these findings.
Canine Model of Coronary Cyclic Flow Reductions
The in vivo experiments were conducted in anesthetized open-chest beagle dogs.[1]
-
Surgical Preparation: The left anterior descending (LAD) coronary artery was dissected, and a stimulating electrode was placed on the adventitial surface. A Doppler flow probe was positioned proximally to the electrode to monitor coronary blood flow. A mechanical constrictor was placed distally to the electrode to create a stenotic lesion.
-
Induction of CFRs: Endothelial injury was induced by electrical stimulation of the LAD. This, in combination with the stenosis, leads to the formation of platelet-rich thrombi that gradually occlude the vessel, causing a reduction in blood flow. As the thrombus dislodges or lyses, flow is restored, resulting in a cyclical pattern.
-
Drug Administration: Once stable and reproducible CFRs were established for at least 30 minutes, test agents (DV-7028, heparin, aspirin, or their combinations) were administered intravenously.
-
Data Analysis: The frequency and amplitude of CFRs were recorded and analyzed before and after drug administration to determine the antithrombotic efficacy of the treatments.
References
A Comparative Guide to Reference Compounds for ALK2 Inhibition Screening
An Important Note on DV-7028 Hydrochloride: Initial searches indicate that this compound is a selective 5-HT2A receptor antagonist and is not documented as a reference compound for Activin receptor-like kinase 2 (ALK2) screening.[1][2][3][4] This guide, therefore, focuses on established and well-characterized ALK2 inhibitors that are commonly used as reference compounds in screening assays for drug discovery and development.
This guide provides a comprehensive comparison of key reference compounds used in the screening of ALK2 inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in identifying novel therapeutics targeting the ALK2 signaling pathway.
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a bone morphogenetic protein (BMP) type I receptor.[5] Gain-of-function mutations in the gene encoding ALK2 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[6][7] Consequently, ALK2 has emerged as a critical therapeutic target, and the development of potent and selective inhibitors is an active area of research.
The ALK2 Signaling Pathway
The ALK2 signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes.[8][9]
Comparison of ALK2 Inhibitor Reference Compounds
A variety of small molecule inhibitors targeting ALK2 have been developed and are frequently used as reference compounds in screening campaigns. These compounds exhibit different potencies and selectivities, which are critical parameters for their use as experimental controls.
| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Notes |
| Dorsomorphin | ~148 | - | - | >10,000 | - | First-generation BMP inhibitor, also inhibits AMPK.[10][11][12][13] |
| LDN-193189 | 0.8 - 5 | 0.8 | 5.3 - 30 | >500 | 16.7 | Potent and selective BMP inhibitor.[14][15][16][17][18] |
| LDN-212854 | 1.3 | 2.4 | 85.8 | 9276 | - | High selectivity for BMP vs. TGF-β signaling.[19][20][21][22] |
| K02288 | 1.1 | 1.8 | 34.4 | 321 | 6.4 | Potent and selective type I BMP receptor inhibitor.[23][24][25] |
| DMH-1 | 107.9 | - | <500 | - | - | Selective BMP inhibitor over VEGF signaling.[26][27][28][29] |
| Saracatinib | 6.7 | 19 | 621 | 6890 | 6130 | Repurposed multi-kinase inhibitor.[7][30][31][32][33] |
| BLU-782 | 0.6 | 3 | 45 | 155 | 24 | Orally active and selective for ALK2.[6][34][35][36] |
| INCB000928 | 15 | - | - | - | - | Selective ALK2 inhibitor.[37][38][39][40][41] |
IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
This protocol describes a common method for determining the in vitro potency of a test compound against ALK2.
Materials:
-
Recombinant human ALK2 kinase domain
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the ALK2 enzyme and substrate to each well and briefly incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This assay measures the inhibition of BMP-induced downstream signaling in a cellular context.
Materials:
-
C2C12 cells (or other BMP-responsive cell line) stably transfected with a BMP-responsive element (BRE)-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human BMP ligand (e.g., BMP4, BMP6, or BMP7).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the BRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of a BMP ligand.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of BMP-induced luciferase expression and determine the IC50 value.
Experimental Workflow for ALK2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel ALK2 inhibitors.
Conclusion
The selection of an appropriate reference compound is crucial for the successful screening and development of novel ALK2 inhibitors. This guide provides a comparative overview of several widely used ALK2 inhibitors, detailing their potencies and providing standardized protocols for their evaluation. By leveraging this information, researchers can make more informed decisions in their drug discovery efforts targeting ALK2-related pathologies.
References
- 1. DV 7028 hydrochloride | CAS 133364-62-2 | DV7028 HCl | Tocris Bioscience [tocris.com]
- 2. DV 7028 hydrochloride | CymitQuimica [cymitquimica.com]
- 3. A potent 5-hydroxytryptamine receptor (5-HT2A) antagonist, DV-7028, delays arterial thrombosis development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 11. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.cn [glpbio.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 18. cellagentech.com [cellagentech.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. LDN-212854 - MedChem Express [bioscience.co.uk]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. apexbt.com [apexbt.com]
- 25. adooq.com [adooq.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. apexbt.com [apexbt.com]
- 29. caymanchem.com [caymanchem.com]
- 30. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. medchemexpress.com [medchemexpress.com]
- 33. selleckchem.com [selleckchem.com]
- 34. medchemexpress.com [medchemexpress.com]
- 35. fidrisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 36. researchgate.net [researchgate.net]
- 37. medchemexpress.com [medchemexpress.com]
- 38. INCB000928 for Myelodysplastic Syndrome · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 39. aacrjournals.org [aacrjournals.org]
- 40. Facebook [cancer.gov]
- 41. researchgate.net [researchgate.net]
Independent Verification of DV-7028 Hydrochloride: A Comparative Guide to Purity and Identity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the purity and identity of DV-7028 hydrochloride, a selective 5-HT2A receptor antagonist. In the pursuit of reproducible and reliable scientific outcomes, confirming the quality of research compounds is a critical, yet often overlooked, step. This document outlines detailed experimental protocols for assessing this compound and objectively compares its analytical profile with commercially available alternatives, namely Ketanserin, Volinanserin, and Pimavanserin.
Executive Summary
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). By blocking this receptor, it inhibits serotonin-mediated physiological processes such as platelet aggregation and vasoconstriction. Its high selectivity for the 5-HT2A subtype over other serotonin (B10506) receptors makes it a valuable tool in pharmacological research. This guide details methodologies for confirming the identity and quantifying the purity of this compound samples, ensuring the integrity of experimental results.
Comparison with Alternative 5-HT2A Antagonists
The selection of a 5-HT2A receptor antagonist for research purposes often depends on a variety of factors, including potency, selectivity, and purity. Below is a comparative summary of this compound and other commonly used selective 5-HT2A antagonists.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Ki for 5-HT2A (nM) |
| This compound | 436.91[1] | ≥99 (HPLC) | 22[1] |
| Ketanserin tartrate | 545.51 | ≥97 (HPLC) | ~1.5-2.5 |
| Volinanserin | 373.46 | ≥98 (HPLC), 99.62 (LCMS)[2] | 0.36[2] |
| Pimavanserin tartrate | 1005.21 | >99.0 (HPLC) | ~0.087 |
Experimental Protocols for Independent Verification
To ensure the quality of a this compound sample, a multi-pronged analytical approach is recommended, employing High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of this compound, providing a high degree of confidence in its identity.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described for purity analysis.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of DV-7028 (C21H25FN4O3), which has a theoretical monoisotopic mass of 412.19. The observed mass should be within a narrow tolerance (typically <5 ppm for high-resolution mass spectrometry).
Structural Verification and Purity by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) provides detailed structural information and can also be used for quantitative purity analysis (qNMR).
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum. For quantitative analysis (qNMR), a precisely weighed internal standard with a known purity (e.g., maleic acid) must be added to the sample.
Data Analysis: The obtained ¹H-NMR spectrum should be consistent with the known chemical structure of DV-7028. The chemical shifts, splitting patterns, and integration values of the peaks should correspond to the different protons in the molecule. For qNMR, the purity of this compound is calculated by comparing the integral of a characteristic DV-7028 peak to the integral of a known peak from the internal standard.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of DV-7028, the following diagrams have been generated.
By adhering to the rigorous analytical procedures outlined in this guide, researchers can confidently ascertain the quality of their this compound samples, thereby strengthening the foundation of their scientific investigations and contributing to more robust and reproducible research outcomes.
References
Safety Operating Guide
Proper Disposal of DV-7028 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for DV-7028 hydrochloride, a selective 5-HT2A receptor antagonist used in research. While this guide is based on general best practices for laboratory chemical waste, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties and potential hazards. As with any chemical compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. This information is critical for proper handling, storage, and disposal calculations.
| Property | Value |
| Molecular Formula | C₂₁H₂₅FN₄O₃·HCl |
| Molecular Weight | 436.91 g/mol |
| CAS Number | 133364-62-2 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and water |
| Storage Temperature | Recommended storage at -20°C |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.[4] Incompatible materials should be stored separately.[4]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, properly labeled, and leak-proof container.[3][5]
-
The container must be made of a material compatible with the chemical.
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any solvents used.
-
-
Waste Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound functions as a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[6] As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the downstream signaling cascade initiated by serotonin.[7]
Caption: Mechanism of this compound as a 5-HT2A receptor antagonist.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
Essential Safety and Operational Guide for Handling DV-7028 Hydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DV-7028 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
This compound is identified as a selective 5-HT2A receptor antagonist and is intended for laboratory research use only.[1] As with any active pharmaceutical ingredient (API), proper handling is crucial to minimize exposure and ensure experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6978 tested or equivalent for chemotherapy drug resistance. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, and with long sleeves and tight cuffs. | Protects against spills and contamination of personal clothing. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of the powdered compound. |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for detailed and definitive PPE requirements.
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent cross-contamination.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Weighing and Reconstitution:
-
Preparation: Before starting, ensure your designated workspace, typically a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate solvents.
-
Donning PPE: Put on all required PPE as outlined in the table above. Double-gloving is highly recommended.
-
Weighing: Carefully transfer the desired amount of this compound powder onto the weighing paper or boat using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.
-
Reconstitution: If the protocol requires a solution, place the weighing vessel containing the powder into a suitable container (e.g., a vial or flask). Add the specified solvent dropwise to dissolve the powder, minimizing the risk of splashing. Cap the container and mix gently until the solid is fully dissolved. This compound is soluble to 10 mM in water with gentle warming and to 10 mM in DMSO with gentle warming.
-
Cleanup: Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for "Hazardous Chemical Waste" | Includes contaminated gloves, weighing paper, pipette tips, and any unused powder. |
| Liquid Waste | Labeled, sealed container for "Hazardous Liquid Chemical Waste" | Includes unused solutions of this compound and solvent rinses of contaminated glassware. |
| Sharps Waste | Puncture-resistant sharps container | Includes needles and syringes used to handle solutions of the compound. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
